Product packaging for Hydrogen Peroxide(Cat. No.:CAS No. 8007-30-5)

Hydrogen Peroxide

Cat. No.: B7799136
CAS No.: 8007-30-5
M. Wt: 34.015 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen Peroxide (H₂O₂) is a simple peroxide and a key reactive oxygen species (ROS) with significant relevance in numerous research and industrial protocols. It serves as an enzymatic product for oxidases and a substrate for peroxidases, making it a crucial compound in pharmaceutical, clinical, food, and environmental analyses . Its mechanism of action as an oxidative biocide is primarily attributed to the generation of free hydroxyl radicals, which induce oxidative damage to DNA, proteins, and membrane lipids, leading to the inactivation of pathogens and signaling within biological systems . In mammalian cells, H₂O₂ also acts as a vital redox signaling molecule at low concentrations, modulating processes such as cell differentiation, proliferation, inflammation, and tissue repair . In research applications, this compound is indispensable as a mediator in enzyme catalysis, supporting the work of peroxidases, peroxygenases, and hydrolases in various industrial biocatalysis processes . It is also widely used in the synthesis of this compound directly from CO/H₂O/O₂ mixtures, catalyzed by palladium complexes, presenting an alternative to traditional anthraquinone autoxidation industrial processes . Furthermore, its role in advanced oxidation processes for wastewater treatment, such as the degradation of azo dyes, highlights its environmental utility . This product is strictly For Research Use Only. It is not for human, therapeutic, or diagnostic use. Handle with appropriate safety precautions, as it is a corrosive and potent oxidizer that can cause severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O2 B7799136 Hydrogen Peroxide CAS No. 8007-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrogen peroxide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O2/c1-2/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAJPDPJQMAIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE
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Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE
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DSSTOX Substance ID

DTXSID2020715
Record name Hydrogen peroxide
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Molecular Weight

34.015 g/mol
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Physical Description

Hydrogen peroxide, aqueous solution, stabilized, with more than 60% hydrogen peroxide appears as a colorless liquid. Vapors may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, aqueous solution, with not less than 20% but not more than 60% hydrogen peroxide (stabilized as necessary) appears as colorless aqueous solution. Vapors may irritate the eyes and mucous membranes. Contact with most common metals and their compounds may cause violent decomposition, especially in the higher concentrations. Contact with combustible materials may result in spontaneous ignition. Prolonged exposure to fire or heat may cause decomposition and rupturing of the container. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide solution is the colorless liquid dissolved in water. Its vapors are irritating to the eyes and mucous membranes. The material, especially the higher concentrations, can violently decompose in contact with most common metals and their compounds. Contact with combustible materials can result in spontaneous ignition. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition of the material. It is used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, stabilized appears as a crystalline solid at low temperatures. Has a slightly pungent, irritating odor. Used in the bleaching and deodorizing of textiles, wood pulp, hair, fur, etc. as a source of organic and inorganic peroxides; pulp and paper industry; plasticizers; rocket fuel; foam rubber; manufacture of glycerol; antichlor; dyeing; electroplating; antiseptic; laboratory reagent; epoxidation; hydroxylation; oxidation and reduction; viscosity control for starch and cellulose derivatives; refining and cleaning metals; bleaching and oxidizing agent in foods; neutralizing agent in wine distillation; seed disinfectant; substitute for chlorine in water and sewage treatment. (EPA, 1998), Dry Powder; Liquid, Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS LIQUID., Colorless liquid with a slightly sharp odor., Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 °F. Often used in an aqueous solution.]
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Hydrogen peroxide (H2O2)
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Boiling Point

302.4 °F at 760 mmHg (NTP, 1992), 306 °F at 760 mmHg ; 258 °F for concentrations greater than 52% (EPA, 1998), 150.2 °C, 141 °C (90%), 286 °F
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY)
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Record name HYDROGEN PEROXIDE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen peroxide
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URL https://www.cdc.gov/niosh/npg/npgd0335.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible (NIOSH, 2023), Soluble in cold water, In water, 1X10+6 mgL at 25 °C, Very soluble in water, Miscible with water, Soluble in ether; insoluble in petroleum ether. Decomposed into water and oxygen by many organic solvents., For more Solubility (Complete) data for Hydrogen peroxide (6 total), please visit the HSDB record page., 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY)
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDROGEN PEROXIDE, STABILIZED
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URL https://cameochemicals.noaa.gov/chemical/5023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen peroxide
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Record name Hydrogen peroxide
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hydrogen peroxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003125
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name HYDROGEN PEROXIDE (>60% SOLUTION IN WATER)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Hydrogen peroxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0335.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.11 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.463 at 32 °F 1.29/1.3 at 68F for concentrations greater than 52% (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm 25 °C, Density, solid: 1.71 g/cc, Contains 2.5-3.5% by wt of H2O2 = 8-12 vols oxygen. Colorless, slightly acid liquid. Density approximately 1.00 /3% solution Hydrogen Peroxide/, Contains 30% by wt of H2O2 = 100 vols oxygen. Colorless, colorless liquid. Density approximately 1.11. Miscible with water /30% solution Hydrogen Peroxide/, Relative density (water = 1): 1.4 (90%), 1.39
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/890
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HYDROGEN PEROXIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrogen peroxide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN PEROXIDE (>60% SOLUTION IN WATER)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name HYDROGEN PEROXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/630
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen peroxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0335.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.02 calculated (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 1
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Vapor Pressure

1 mmHg at 59.5 °F (NTP, 1992), 1 mmHg at 59.54 °F (EPA, 1998), 1.97 [mmHg], VP: 1 mm Hg at 15.3 °C, 1.97 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2 (90%), 5 mmHg at 86 °F, (86 °F): 5 mmHg
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Color/Form

Colorless liquid, At low temperatures a crystalline solid /90% solution/, Colorless liquid ... [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution]

CAS No.

7722-84-1, 12325-10-9
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Melting Point

31.3 °F (NTP, 1992), 31 to 40 °F for concentrations greater than 52% (EPA, 1998), -0.43 °C, -11 °C (90%), -39 °C (70%), 12 °F
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Ii. Biological and Physiological Roles of Hydrogen Peroxide

Hydrogen Peroxide as a Signaling Molecule in Cellular Processes

H₂O₂ participates in Reactive Oxygen Species (ROS) intracellular signaling, mediating physiological processes such as cell differentiation, proliferation, cellular metabolism, survival, and immune response mdpi.com. Its relatively longer lifespan and ability to diffuse across membranes, including through aquaporin channels, facilitate its function as a signaling molecule mdpi.commdpi.commdpi.com.

Mechanisms of Redox Signaling via this compound

Redox signaling involving H₂O₂ primarily occurs through the reversible oxidation of specific, redox-sensitive cysteine residues within target proteins nih.govmdpi.commdpi.comkuleuven.be. This oxidation can lead to the formation of unstable sulfenic acids (R-SOH), which can then be reduced or form disulfide bonds, altering protein conformation and activity mdpi.comkuleuven.befrontiersin.org. This mechanism provides a level of specificity in time and space required for signaling nih.gov. While some cysteines can be directly oxidized by H₂O₂, others require prior activation, often involving thiol-disulfide oxidoreductases (TDORs) or other redox-sensitive relays, including proteins initially identified for their antioxidant roles kuleuven.bemdpi.com.

Key protein targets of H₂O₂-mediated oxidation include transcription factors, protein tyrosine phosphatases (PTPs), and mitogen-activated protein kinases (MAPKs) nih.govmdpi.com. For instance, H₂O₂ can modulate the activity of NF-κB and Nrf2, transcription factors central to inflammatory and antioxidant responses, respectively nih.gov. The oxidation of cysteine residues in PTPs is a well-established mechanism by which H₂O₂ can transiently inhibit their activity, thereby influencing phosphorylation-dependent signaling pathways nih.gov.

This compound Perception and Transduction Pathways

Cells have developed sophisticated mechanisms to perceive and transduce H₂O₂ signals. The diffusion of H₂O₂ across cell membranes can be facilitated by specific aquaporin water channels, sometimes referred to as peroxyporins mdpi.commdpi.compnas.org. Once inside the cell, or even acting extracellularly, H₂O₂ can directly interact with sensor proteins containing susceptible cysteine residues nih.govkuleuven.be.

One proposed mechanism involves sensor-mediated signaling, where H₂O₂ preferentially activates a sensor protein, which then initiates a cascade of redox-dependent events leading to the activation or inactivation of specific processes sfrbm.org. This can involve redox relays, where the oxidative signal is passed from one protein to another kuleuven.be. Examples include signaling through peroxiredoxin redox relay complexes kuleuven.besfrbm.org. H₂O₂ can also interact with and modulate other signaling pathways, such as those involving calcium (Ca²⁺) and protein phosphorylation kuleuven.befrontiersin.orgfrontiersin.org. Research in organisms like the cyanobacterium Synechocystis has shown that H₂O₂ participates in the perception and transduction of stress signals, affecting the expression of stress-responsive genes, potentially through transmembrane stress-sensing histidine kinases oup.comoup.comnih.gov.

Role of this compound in Cell Proliferation and Differentiation

H₂O₂ plays a complex, often concentration-dependent, role in regulating cell proliferation and differentiation scientificarchives.comresearchgate.netkuleuven.be. At physiological concentrations, H₂O₂ can act as a signaling molecule promoting cell proliferation and differentiation scientificarchives.comresearchgate.net. For example, studies have indicated that H₂O₂ can stimulate the proliferation of human melanoblasts and the differentiation of melanocytes researchgate.net.

Conversely, higher, non-physiological concentrations of H₂O₂ can induce oxidative stress, leading to growth arrest or various forms of cell death, including apoptosis, autophagy, necrosis, and ferroptosis nih.govscientificarchives.com. The specific outcome can depend on the cell type and the severity of the oxidative insult scientificarchives.com. Research involving the expression of NADPH oxidase Nox1 has demonstrated that H₂O₂ can function as an intracellular mediator regulating cell growth and transformation, triggering genetic programs that alter the expression of genes related to the cell cycle and signal transduction pnas.org.

This compound in Immunity and Inflammatory Responses

H₂O₂ is a key player in both innate and adaptive immunity and inflammatory responses mdpi.comscientificarchives.comfrontiersin.orgnih.gov. Immune cells, particularly phagocytes like neutrophils and macrophages, produce significant amounts of ROS, including superoxide (B77818) which is rapidly converted to H₂O₂, during the respiratory burst as a defense mechanism against pathogens mdpi.comfrontiersin.orgnih.gov. H₂O₂ can be further utilized by enzymes like myeloperoxidase (MPO) to generate potent antimicrobial agents like hypochlorous acid (HOCl) frontiersin.org.

Beyond its direct antimicrobial activity, H₂O₂ acts as a signaling molecule in inflammation. It can modulate the function of proteins involved in inflammatory pathways through reversible thiol modifications nih.gov. The NF-κB pathway, a critical regulator of inflammatory gene expression, is known to be redox-sensitive and can be modulated by H₂O₂ nih.govnih.gov. H₂O₂ can also act as a chemoattractant for immune cells, guiding their recruitment to sites of injury or infection mdpi.comnih.govresearchgate.net. Studies in zebrafish larvae have shown that a tissue-scale gradient of H₂O₂ produced by wounded epithelium mediates leukocyte recruitment nih.gov.

This compound and Metabolic Regulation

H₂O₂ is involved in the regulation of cellular metabolism nih.govmdpi.comscientificarchives.com. It is a metabolite involved in numerous redox metabolism reactions nih.govdntb.gov.ua. H₂O₂ is recognized as a primary molecule in sensing, modulating, and signaling redox metabolism nih.govnih.gov. It has been proposed to have comparable importance to Ca²⁺ or ATP as a modulator in signaling and metabolism mdpi.com.

H₂O₂ can influence metabolic pathways through its interaction with redox-sensitive proteins, including enzymes involved in metabolic processes and transcription factors that regulate metabolic gene expression nih.govmdpi.com. For example, H₂O₂ generated by NADPH oxidases has been shown to regulate metabolic processes in tissues like the liver and adipose tissue mdpi.com. The balance between H₂O₂ production and scavenging is crucial for maintaining cellular homeostasis and preventing metabolic dysfunction ontosight.ai.

This compound Metabolism and Homeostasis in Biological Systems

Maintaining a delicate balance of H₂O₂ levels is essential for cellular vitality and proper signaling kuleuven.befrontiersin.org. Cellular systems tightly control the concentration of H₂O₂ in different subcellular compartments nih.govdntb.gov.ua. This homeostasis is achieved through a complex interplay of H₂O₂-producing enzymes and antioxidant defense systems that scavenge or detoxify H₂O₂ nih.govontosight.ai.

Major enzymatic sources of H₂O₂ include NADPH oxidases (NOXs) and the mitochondrial respiratory chain, as well as various oxidases nih.govmdpi.com. Superoxide dismutases (SODs) also contribute to H₂O₂ production by converting superoxide anions (O₂⁻•) to H₂O₂ nih.govmdpi.commdpi.com.

The removal of H₂O₂ is primarily carried out by antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidases (GPXs), and peroxiredoxins (PRXs) nih.govnih.govmdpi.comontosight.ai. Catalase directly decomposes H₂O₂ into water and oxygen mdpi.commcgill.ca. GPXs utilize reduced glutathione (GSH) to convert H₂O₂ to water nih.govmdpi.com. PRXs are a family of peroxidases that reduce H₂O₂ and alkyl peroxides frontiersin.org. These enzymatic systems, along with non-enzymatic antioxidants, cooperate to maintain redox homeostasis nih.govontosight.ai.

The balance between H₂O₂ generation and elimination is crucial. Dysregulation of H₂O₂ metabolism, where levels exceed homeostatic concentrations, can lead to oxidative stress and contribute to various pathological conditions nih.govscientificarchives.comontosight.ai.

Enzymatic Production of this compound

This compound is generated through several enzymatic pathways within the cell, contributing to its diverse roles in signaling and metabolism.

Superoxide Dismutases (SODs) in this compound Generation

Superoxide dismutases (SODs) are a family of enzymes that catalyze the dismutation of superoxide radicals (O₂⁻) into oxygen (O₂) and this compound (H₂O₂). This reaction is a primary source of H₂O₂ in various cellular compartments where superoxide is produced.

NADPH Oxidases as Sources of this compound

The NADPH oxidase (NOX) family of enzymes are significant producers of reactive oxygen species, with their primary function being the generation of superoxide anion (O₂⁻) mdpi.comacs.org. These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, producing NADP⁺ and superoxide pnas.org. The superoxide then either spontaneously dismutates or is converted by superoxide dismutase into this compound mdpi.compnas.org. The NOX family consists of seven isoforms, and their activation often involves the assembly of cytosolic regulatory proteins with membrane-bound catalytic subunits to generate superoxide mdpi.com. Different NOX isoforms are located in various tissues and membrane compartments, contributing to the spatiotemporal organization of ROS signaling mdpi.com. Studies have shown that NOX-derived this compound plays roles in processes such as cellular proliferation, immune cell recruitment, and changes in cell shape mdpi.com. For instance, in vascular smooth muscle cells, angiotensin II stimulates an NADH/NADPH oxidase, leading to increased superoxide production and subsequent elevation of intracellular H₂O₂ levels, a process implicated in vascular hypertrophy nih.gov. Inhibition of this oxidase significantly reduces the Ang II-induced production of H₂O₂ nih.gov. In leukemia cells expressing mutant FLT3, NADPH oxidase-generated this compound has been shown to increase DNA damage and genomic instability nih.gov.

Amine Oxidases and Polyamine Degradation Pathways

Amine oxidases, including copper-containing amine oxidases and polyamine oxidases (PAOs), contribute to this compound production through the oxidative degradation of amines, particularly polyamines nih.govfrontiersin.org. Polyamines such as putrescine, spermidine, and spermine (B22157) are degraded by PAOs, yielding this compound and corresponding aminoaldehydes frontiersin.orgresearchgate.net. This enzymatic degradation is considered an important pathway for H₂O₂ generation frontiersin.org. In plants, apoplastic polyamine oxidase and the Arabidopsis polyamine oxidase 3 (AtPAO3) gene have been documented to contribute to H₂O₂ production dergipark.org.tr. Studies in tobacco cultured cells demonstrated that polyamine oxidase activity in the apoplast increased simultaneously with this compound levels, and inhibiting polyamine biosynthesis suppressed this compound production nih.gov. In animal cells, the oxidation of polyamines by polyamine oxidases can also produce this compound, which has been implicated in inducing programmed cell death nih.gov.

Peroxisomal this compound Production

Peroxisomes are oxidative organelles found in eukaryotic cells, and they are significant sites of intracellular this compound production wikipedia.orgoup.comkuleuven.be. Molecular oxygen frequently serves as a co-substrate in peroxisomal metabolic processes, leading to the formation of H₂O₂ wikipedia.org. Peroxisomes contain various oxidases that generate H₂O₂, including those involved in the β-oxidation of fatty acids, metabolism of L-hydroxy acids, D-amino acids, and polyamines kuleuven.be. For example, the first enzyme of the peroxisomal fatty acid β-oxidation system, FAD-containing acyl-CoA oxidase, introduces a double bond and transfers hydrogen atoms to molecular oxygen, yielding H₂O₂ diabetesjournals.org. In rat liver, peroxisomal oxidase activity can account for a substantial percentage of total oxygen consumption diabetesjournals.org. Peroxisomal H₂O₂ production is particularly notable in plant cells, where it is considered a major site of intracellular H₂O₂ generation oup.com. Enzymes like glycolate (B3277807) oxidase (GOX) in peroxisomes contribute significantly to H₂O₂ formation, with rates potentially much higher than those reported for chloroplasts and mitochondria oup.comusp.br. Increased expression of H₂O₂-generating peroxisomal fatty acyl-CoA oxidase has been observed in conditions like peroxisome proliferator-induced oncogenesis, contributing to increased oxidative stress capes.gov.br.

Chloroplast-mediated this compound Formation

Chloroplasts are also involved in the production of this compound, primarily through processes related to photosynthesis and photorespiration bibliotekanauki.ploup.com. The light-dependent reduction of oxygen in chloroplasts, known as the Mehler reaction, is one pathway leading to H₂O₂ formation oup.com. This involves the one-electron reduction of O₂ to superoxide (O₂⁻), which then forms H₂O₂ oup.com. Photorespiration, a metabolic pathway involving chloroplasts, peroxisomes, and mitochondria, is another significant source of H₂O₂ in plant leaves usp.brwikipedia.orgnih.gov. During photorespiration, H₂O₂ is produced in peroxisomes during the conversion of glycolate to glyoxylate (B1226380) wikipedia.org. Under conditions of decreased chloroplastic CO₂ concentration, photorespiration can become even more predominant in H₂O₂ generation nih.gov. Quantitative estimates suggest that photorespiratory H₂O₂ production can account for a large proportion of the total H₂O₂ formed in photosynthetic leaf cells, particularly under drought stress usp.brnih.gov. The production of H₂O₂ by chloroplasts increases with increasing light intensity and time of illumination oup.com.

Enzymatic Scavenging and Detoxification of this compound

Maintaining cellular redox homeostasis requires the efficient removal of excess this compound. Several enzymatic systems have evolved to scavenge and detoxify H₂O₂, preventing potential oxidative damage. The primary enzymes involved include catalases, peroxiredoxins, and glutathione peroxidases. nih.govmdpi.com

Catalases: Mechanisms and Biological Significance

Catalases (CAT) are tetrameric enzymes found in nearly all aerobic organisms that play a paramount role in mitigating oxidative stress by catalyzing the decomposition of this compound into water and oxygen. mdpi.comnih.gov This detoxification is particularly important in peroxisomes, major sites of H₂O₂ production from processes like fatty acid β-oxidation and photorespiration. mdpi.com

The mechanism of catalase action involves a highly efficient two-step process centered around a heme group containing an iron ion in the enzyme's active site. mdpi.com In the first step, one molecule of H₂O₂ oxidizes the ferric iron (Fe³⁺) in the heme group to a ferryl intermediate (Fe⁴⁺=O) and a porphyrin π-cation radical, releasing one molecule of water. This intermediate is known as Compound I. mdpi.com In the second step, a second molecule of H₂O₂ reduces Compound I back to the resting state of the enzyme, producing another molecule of water and one molecule of oxygen. mdpi.com

The high catalytic efficiency of catalase allows it to rapidly dismute large amounts of H₂O₂, making it a crucial defense against high levels of this ROS. mdpi.com Deficiency or malfunction of catalase has been linked to several age-associated degenerative diseases, highlighting its biological significance in maintaining cellular health and preventing oxidative damage. nih.gov

Peroxiredoxins (Prxs) in this compound Regulation

Peroxiredoxins (Prxs) are a ubiquitous family of thiol-dependent peroxidases that play significant roles in detoxifying this compound and regulating peroxide-mediated cell signaling. nih.gov These enzymes contain a conserved active site cysteine residue that is sensitive to oxidation by H₂O₂. nih.govresearchgate.net

The catalytic cycle of typical 2-Cys Prxs, a major subfamily, involves the oxidation of the peroxidatic cysteine (Cp) by H₂O₂ to form a sulfenic acid (Cp-SOH). researchgate.net This sulfenic acid then reacts with a resolving cysteine (Cr) on an adjacent subunit to form an intermolecular disulfide bond. frontiersin.org The disulfide bond is subsequently reduced by an appropriate electron donor, typically thioredoxin, to regenerate the reduced, active form of the enzyme. nih.govnih.gov

Prxs exhibit high reactivity with this compound and can function as locally constrained peroxidases. nih.govnih.gov Beyond their peroxidase activity, some Prxs, particularly 2-Cys Prxs, can also act as peroxide sensors. nih.govresearchgate.net At high peroxide concentrations, the Cp-SOH can be further oxidized to sulfinic (Cp-SO₂H) or sulfonic (Cp-SO₃H) acids, leading to temporary inactivation of peroxidase activity. researchgate.netfrontiersin.org This overoxidation can allow for the local accumulation of H₂O₂, facilitating its role as a signaling molecule. nih.govfrontiersin.org The overoxidized form can be reduced back to the active state by the enzyme sulfiredoxin in an ATP-dependent process. researchgate.netfrontiersin.org

Glutathione Peroxidases (GPx) in this compound Reduction

Glutathione peroxidases (GPx) are a family of enzymes whose primary biological role is to protect organisms from oxidative damage by reducing this compound and lipid hydroperoxides. wikipedia.org GPx enzymes catalyze the reduction of H₂O₂ to water using reduced glutathione (GSH) as the reducing substrate. wikipedia.orgfrontiersin.org

The general reaction catalyzed by GPx is: 2 GSH + H₂O₂ → GS-SG + 2 H₂O wikipedia.org

In this reaction, two molecules of reduced glutathione (GSH) are oxidized to form one molecule of glutathione disulfide (GS-SG). wikipedia.org The mechanism involves a selenocysteine (B57510) residue in the active site of most GPx isoforms. wikipedia.orgfrontiersin.org The selenol group (-SeH) of selenocysteine is oxidized by H₂O₂ to a selenenic acid (RSeOH). wikipedia.orgacs.org This selenenic acid then reacts with a molecule of GSH to form a selenylsulfide adduct (GS-SeR) and water. wikipedia.orgacs.org A second molecule of GSH reduces the selenylsulfide intermediate, regenerating the selenol form of the enzyme and releasing GS-SG. wikipedia.orgacs.org

Glutathione reductase then recycles the oxidized glutathione (GS-SG) back to its reduced form (GSH) using NADPH. wikipedia.orgnih.gov GPx enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, contributing to the detoxification of H₂O₂ in different cellular locations. nih.gov

Summary of Enzymatic Scavenging Mechanisms:

Enzyme FamilyPrimary SubstrateReactionKey Cofactor/ResidueCellular Location(s)
CatalasesH₂O₂2 H₂O₂ → 2 H₂O + O₂Heme ironPeroxisomes, Mitochondria (some tissues) mdpi.commdpi.com
Peroxiredoxins (Prxs)H₂O₂, Organic HydroperoxidesROOH + 2 Thiol → ROH + H₂O + DisulfideCysteineVarious, depending on isoform nih.govnih.gov
Glutathione Peroxidases (GPx)H₂O₂, Lipid HydroperoxidesH₂O₂ + 2 GSH → 2 H₂O + GS-SGSelenocysteine (most isoforms)Cytosol, Mitochondria, Peroxisomes frontiersin.orgnih.gov

Transport Mechanisms of this compound Across Biological Membranes: Aquaporins and Peroxiporins

This compound, despite being a relatively small and uncharged molecule, exhibits limited permeability across lipid bilayers. Its transport across biological membranes is facilitated by specific membrane channels, primarily a subset of aquaporins known as peroxiporins. researchgate.netmdpi.comunipv.it

Aquaporins (AQPs) are integral membrane proteins traditionally recognized for their role in facilitating water transport across cell membranes. researchgate.netunipv.it However, certain AQPs have been identified that also facilitate the selective permeation of other small neutral molecules, including this compound. researchgate.netmdpi.com These H₂O₂-permeable aquaporins are referred to as peroxiporins. researchgate.netmdpi.com

Peroxiporins play a critical role in maintaining cellular redox homeostasis by modulating the intracellular and extracellular concentrations of H₂O₂. mdpi.com This facilitated transport allows for the controlled movement of H₂O₂, which is essential for its function as a signaling molecule in various cellular processes. researchgate.netmdpi.com

Molecular dynamics simulations have provided insights into the mechanisms of H₂O₂ transport through aquaporins. Key structural regions within the aquaporin channel, such as the selectivity filter (SF) and the NPA (asparagine-proline-alanine) motif, influence H₂O₂ permeation. researchgate.netportlandpress.com While there are similarities in the single-file movement and dipole reorientation of water and H₂O₂ as they pass through the channel, distinct behaviors and energetic barriers have been observed, highlighting mechanistic heterogeneity. researchgate.netportlandpress.com For instance, hydrogen bond formation between the NPA region and H₂O₂ can be hindered compared to water, affecting its passage. portlandpress.com

Mammalian aquaporins identified as peroxiporins include AQP1, AQP3, AQP5, AQP8, AQP9, and AQP11. unipv.it These channels contribute to H₂O₂ flux across various cellular membranes, impacting processes ranging from cell signaling to oxidative stress responses. mdpi.combohrium.com The permeability of peroxiporins to H₂O₂ can be regulated, providing a mechanism to control H₂O₂ transport during conditions like cellular stress. bohrium.com

This compound in Plant Biology

In plants, this compound is a versatile molecule involved in numerous physiological processes and responses to environmental stimuli. It is generated in various cellular compartments, including chloroplasts, mitochondria, and peroxisomes, under normal metabolic conditions and in response to stress. frontiersin.org

Dual Role of this compound in Plant Stress Responses (Biotic and Abiotic)

This compound exhibits a dual role in plant stress responses, acting as both a toxic molecule at high concentrations and a crucial signaling molecule at lower, controlled levels. frontiersin.orgresearchgate.netscienceopen.com Plants are constantly exposed to a variety of biotic (e.g., pathogens, insects) and abiotic (e.g., drought, salinity, extreme temperatures, heavy metals, UV light) stresses. frontiersin.orgresearchgate.netsinica.edu.tw These stresses often lead to an increase in the production of reactive oxygen species, including H₂O₂. researchgate.netsinica.edu.tw

At high concentrations, H₂O₂ can cause oxidative damage to cellular components, leading to impaired cellular function and even cell death. researchgate.netscienceopen.com However, plants have evolved sophisticated antioxidant defense systems, including enzymatic scavenging mechanisms like catalases, peroxiredoxins, and glutathione peroxidases, to control H₂O₂ levels and prevent excessive accumulation. frontiersin.orgsinica.edu.tw

At lower, controlled concentrations, H₂O₂ functions as a key signaling molecule, mediating plant responses to both biotic and abiotic stresses. frontiersin.orgscienceopen.comsinica.edu.tw Its relative stability and ability to diffuse across membranes make it well-suited for this signaling role. frontiersin.orgsinica.edu.tw H₂O₂ can trigger signaling cascades that activate defense mechanisms and induce tolerance to stress. frontiersin.orgscienceopen.com

In response to biotic stress, H₂O₂ is involved in the hypersensitive response (HR), a form of programmed cell death at the site of infection that limits pathogen spread. It also participates in the activation of defense genes and the synthesis of antimicrobial compounds.

Under abiotic stress conditions, H₂O₂ signaling can induce the expression of genes encoding antioxidant enzymes and other protective proteins, enhancing the plant's ability to cope with the stress. frontiersin.orgresearchgate.netsinica.edu.tw H₂O₂ interacts and crosstalks with other signaling molecules, such as nitric oxide (NO) and calcium (Ca²⁺), as well as phytohormones like abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA), to orchestrate complex stress responses. frontiersin.orgscienceopen.com For example, H₂O₂ and Ca²⁺ have been shown to interact in regulating stomatal activity and influencing redox signaling during environmental stress. usp.br Exogenous application of H₂O₂ has been shown to induce stress tolerance in various crop plants under conditions like salt, drought, and heat stress. frontiersin.org

The dual nature of H₂O₂ in plant stress responses highlights the delicate balance between its toxic effects and its essential signaling functions. Maintaining appropriate H₂O₂ homeostasis through regulated production, transport (potentially via aquaporins/peroxiporins), and scavenging is crucial for plant survival and adaptation to challenging environments. scienceopen.com

This compound as a Mediator of Oxidative Damage in Plants

At elevated concentrations, this compound can contribute to oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids frontiersin.orgresearchgate.netfrontiersin.org. This can result in the inactivation of key cellular functions and, in severe cases, lead to cell death frontiersin.orgresearchgate.net. Oxidative damage is a consequence of an imbalance between the production of ROS and the plant's antioxidant defense system researchgate.netfrontiersin.orgresearchgate.net. Environmental stresses, including abiotic factors like drought, salinity, extreme temperatures, and heavy metals, can enhance the production of ROS, subsequently increasing H₂O₂ levels and potentially causing cellular toxicity researchgate.netfrontiersin.orgresearchgate.netcas.cz. For instance, heat stress has been shown to increase H₂O₂ production and lipid peroxidation in leaf tissue researchgate.net.

This compound as a Signaling Molecule in Plant Stress Acclimation

Despite its potential for toxicity, this compound is widely recognized as an important signaling molecule in plant responses to abiotic and biotic stresses bibliotekanauki.plfrontiersin.orgresearchgate.netfrontiersin.orgcas.czfrontiersin.orgscispace.com. Its relatively long half-life and ability to cross biological membranes facilitate its role in signal transduction pathways nih.govmdpi.com. H₂O₂ can activate various signaling pathways and transcription factors, which in turn regulate gene expression and cellular processes involved in stress acclimation and defense responses bibliotekanauki.plfrontiersin.orgresearchgate.netnih.gov.

Studies have demonstrated that H₂O₂ levels increase under various stress conditions, including drought, salinity, cold, high temperatures, UV radiation, ozone, and heavy metals researchgate.netfrontiersin.org. Pre-treatment with exogenous H₂O₂ at low concentrations has been shown to induce tolerance to subsequent stress exposures, a phenomenon known as H₂O₂ priming frontiersin.orgnih.gov. This priming effect is often associated with enhanced activity of antioxidant enzymes and increased levels of small molecule antioxidants, leading to diminished oxidative damage under stress frontiersin.orgnih.gov. For example, low concentrations of H₂O₂ (<10 μM) applied to rice seedlings resulted in improved photosynthetic activity under salt or heat stress frontiersin.org. Similarly, H₂O₂ pre-treatment protected maize seedlings from chilling injury by inducing peroxidases and mitochondrial catalase scispace.com.

The role of H₂O₂ in stress acclimation involves complex interactions with other signaling molecules and hormonal pathways researchgate.netfrontiersin.orgunibas.itfrontiersin.org.

This compound in Plant Growth and Development

This compound plays significant roles in various aspects of plant growth and development throughout the plant life cycle, from seed germination to senescence frontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.org. It is involved in processes such as programmed cell death, senescence, flowering, root system development, and stomatal aperture regulation frontiersin.org. The precise spatial and temporal control of H₂O₂ production and degradation is crucial for its dual nature as both a signaling molecule and a potential toxic agent frontiersin.org.

Regulation of Photosynthetic Functions by this compound

This compound is produced during photosynthesis, particularly in chloroplasts, as a byproduct of electron transport bibliotekanauki.plnih.gov. While excessive levels can be detrimental to photosynthetic machinery, H₂O₂ at optimal concentrations can act as a signal molecule mediating photosynthetic processes frontiersin.orgmdpi.commdpi.com. Studies have shown that H₂O₂ treatments can increase net photosynthetic rate, stomatal conductance, and chlorophyll (B73375) content in plants mdpi.commdpi.com. It may also influence the expression of genes related to photosynthesis, such as the Rubisco gene mdpi.com. The application of H₂O₂ has been shown to increase stomatal opening and CO₂ concentration, contributing to enhanced photosynthesis mdpi.com.

An example of research findings on the effect of this compound on photosynthetic parameters is shown in the table below:

Treatment (mM H₂O₂)Plant Height Increase (%)Net Photosynthetic Rate Increase (%)Stomatal Conductance Increase (%)Chlorophyll Content Increase (%)
20102012757

*Data based on a study on Ficus deltoidea var. deltoidea mdpi.com.

This compound in Cell Cycle Regulation in Plants

This compound is involved in the regulation of the plant cell cycle bibliotekanauki.plnih.govresearchgate.netnih.gov. It interacts with thiol-containing proteins and activates signaling pathways and transcription factors that influence cell cycle processes bibliotekanauki.plresearchgate.netnih.gov. This role highlights H₂O₂'s integration into the complex network controlling cell division and differentiation during plant development frontiersin.org.

Influence of this compound on Seed Germination and Aging

This compound plays a significant role in seed germination and can influence seed aging frontiersin.orgresearchgate.netfrontiersin.orgtaylorfrancis.comresearchgate.net. It is increasingly recognized as a molecule that functions as both a signaling molecule and a modulator of physiological processes during germination researchgate.nettaylorfrancis.com. Low to moderate levels of H₂O₂ can promote seed germination by breaking dormancy, enhancing water uptake, and facilitating the mobilization of storage reserves researchgate.nettaylorfrancis.comresearchgate.net. H₂O₂ can modulate the expression of genes associated with growth and stress responses, aiding the transition from dormancy to active growth taylorfrancis.com.

Conversely, the accumulation of H₂O₂ has been associated with seed aging, leading to a loss of germination capacity researchgate.nettaylorfrancis.commdpi.com. This highlights the dual nature of H₂O₂ and the importance of maintaining a critical balance for optimal germination and seedling development researchgate.nettaylorfrancis.com. Studies have shown that seed aging during storage can coincide with increased H₂O₂ accumulation in the radicle, negatively impacting germination mdpi.com. Pretreatment with exogenous H₂O₂ or manipulating H₂O₂ scavenging mechanisms can influence seed resistance to aging researchgate.netmdpi.com.

Research findings on the effect of H₂O₂ on seed germination are illustrated in the table below:

Seed TypeH₂O₂ Concentration (ppm)Effect on Germination PercentageEffect on Root/Shoot GrowthSource
Aged Corn Seeds1500Significantly greater than control researchgate.netNot specified researchgate.net
Mung bean, Eggplant, Okra, Leek, Rocket100Positive effectEnhanced in some species researchgate.net
Pea SeedsNot specifiedIncreasedIncreased researchgate.net (Cited within source, original not provided)

*Data compiled from various studies on the effects of H₂O₂ on seed germination researchgate.net.

Crosstalk of this compound with Other Plant Signaling Molecules

This compound does not function in isolation but engages in complex crosstalk with numerous other signaling molecules and phytohormones in plants researchgate.netresearchgate.netfrontiersin.orgmdpi.comunibas.itfrontiersin.orgresearchgate.netnih.govfrontiersin.org. This intricate signaling network allows plants to integrate various internal and external cues and coordinate appropriate responses frontiersin.orgmdpi.com.

Key molecules involved in crosstalk with H₂O₂ include:

Nitric Oxide (NO) and Calcium (Ca²⁺): H₂O₂ signaling interacts with NO and Ca²⁺ signaling pathways, influencing plant development and responses to abiotic stresses frontiersin.orgunibas.itfrontiersin.org. The interaction between H₂O₂ and Ca²⁺ can affect cell elongation and division, as well as antioxidant enzyme activity frontiersin.org.

Phytohormones: H₂O₂ interacts synergistically or antagonistically with various plant hormones, including abscisic acid (ABA), salicylic acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), gibberellins, auxins, and cytokinins researchgate.netresearchgate.netmdpi.comunibas.itfrontiersin.orgnih.govfrontiersin.org.

ABA: H₂O₂ is considered an intermediate in ABA signaling, particularly in processes like stomatal closure frontiersin.orgnih.govresearchgate.net. ABA can induce H₂O₂ production, which precedes stomatal closure nih.govresearchgate.net. H₂O₂ also influences the regulation of ABA catabolism during seed imbibition, affecting dormancy and germination mdpi.comresearchgate.netresearchgate.net.

SA: There is a complex interrelation between SA and H₂O₂. SA can induce H₂O₂ accumulation, which may enhance plant tolerance mechanisms frontiersin.orgresearchgate.net. Conversely, elevated H₂O₂ levels can induce SA accumulation frontiersin.org. H₂O₂ can also act as a downstream messenger in SA-mediated processes frontiersin.org.

JA and ET: H₂O₂ is involved in crosstalk with JA and ET signaling pathways, particularly in defense responses and stress acclimation researchgate.netnih.govscielo.brmdpi.comapsnet.org. JA can induce H₂O₂ accumulation, and H₂O₂ is involved in ET production in some defense contexts scielo.br. The interplay between H₂O₂ and ET has been observed during hypoxia signaling nih.gov. SA and JA/ET pathways can exhibit antagonism, with H₂O₂ playing a role in this balance mdpi.commdpi.com.

This intricate crosstalk allows H₂O₂ to fine-tune plant responses to a wide range of stimuli, regulating processes from development to defense researchgate.netfrontiersin.orgfrontiersin.org.

Interaction with Nitric Oxide (NO)

This compound (H₂O₂) and nitric oxide (NO) are recognized as significant signaling molecules in plants, participating in various physiological and biochemical processes, including development and responses to abiotic stresses. frontiersin.orgoup.comresearchgate.net Evidence suggests that NO can be generated under similar stress conditions and with comparable kinetics to H₂O₂. frontiersin.org The interplay between H₂O₂ and NO is crucial for modulating signal transduction in plants. frontiersin.org

Studies indicate that H₂O₂ can induce NO synthesis, for instance, during stomatal closure. frontiersin.org Conversely, NO may also induce H₂O₂ generation. Research involving inhibitors of NO synthesis has shown a reduction in endogenous H₂O₂ generation, implying that NO is required for H₂O₂ production in certain processes like adventitious rooting. frontiersin.org Furthermore, NO can influence H₂O₂ levels by mediating the activities of antioxidant enzymes. frontiersin.org This dynamic interaction between H₂O₂ and NO can trigger a cascade of physiological and biological responses in plant cells. frontiersin.org For example, a study on UV-B-induced stomatal closure in Arabidopsis leaves revealed a significant increase in both H₂O₂ and NO levels associated with stomatal closure in wild-type plants. frontiersin.org This effect was diminished in mutants deficient in NADPH oxidase (AtrbohD and AtrbohF) or nitrate (B79036) reductase (Nia1), strongly suggesting that the crosstalk between H₂O₂ and NO signaling is essential for this process. frontiersin.org

H₂O₂ and NO can also react with each other, potentially influencing the activity of enzymes that regulate their respective levels. plos.org While some studies show NO donors causing H₂O₂ accumulation, others indicate the opposite. plos.org For instance, in cucumber plants, NO appeared to act downstream of H₂O₂ in brassinosteroid-induced abiotic stress tolerance. plos.org

Crosstalk with Salicylic Acid, Abscisic Acid, Jasmonic Acid, and Ethylene

This compound engages in intricate crosstalk with various plant hormones, including salicylic acid (SA), abscisic acid (ABA), jasmonic acid (JA), and ethylene (ET), modulating plant growth, development, and stress responses. nih.govnih.govresearchgate.netmdpi.com These interactions can be synergistic or antagonistic depending on the specific context and stress conditions. nih.gov

ABA is strongly associated with abiotic stress signals and plays a role in growth and development. nih.gov It is also considered an important signaling molecule in H₂O₂ production and can activate MAPK cascades by interacting with other plant hormones. nih.gov Exogenous application of ABA has been shown to induce transcriptional regulation, protein accumulation, stability, and kinase activity of components in MAPK signaling cascades in various plant species, suggesting the involvement of these cascades in ABA responses, including abiotic stress defense and guard cell signaling. nih.gov

SA, JA, and ET are primarily known for their roles in biotic stress tolerance. nih.gov However, they also interact with H₂O₂. The relationship between SA and H₂O₂ is well-documented. SA can induce H₂O₂ accumulation, which in turn can enhance plant tolerance mechanisms. researchgate.net Conversely, elevated H₂O₂ levels can induce SA accumulation. nih.gov This interrelation is supported by the fact that a pathway involved in SA synthesis is H₂O₂-dependent. nih.gov

H₂O₂ also interacts with JA and ET. Studies indicate that H₂O₂ interplays with ABA and ET in processes like plant development and senescence. nih.gov Methyl jasmonate (MeJA), a derivative of JA, along with ABA and ET, is involved in regulating stomatal signaling. researchgate.net

The crosstalk among H₂O₂, ABA, SA, JA, and ET forms a complex network that allows plants to fine-tune their responses to a wide array of environmental challenges. nih.govnih.govresearchgate.netmdpi.com

Interplay with Kinases, Phosphatases, and Ion Channels (e.g., Calcium, Potassium)

This compound influences plant signaling pathways through its interplay with various intracellular components, including kinases, phosphatases, and ion channels, notably those permeable to calcium (Ca²⁺) and potassium (K⁺). frontiersin.orgfishersci.no H₂O₂ can activate mitogen-activated protein kinases (MAPKs), which are key components of signal transduction cascades. oup.comresearchgate.net For instance, H₂O₂ has been shown to activate specific MAPKs in Arabidopsis suspension cultures and leaves, sometimes independently of SA, JA, and ET signaling pathways. oup.com The activation of MAPK cascades by exogenous H₂O₂ can be mediated by hormones like ABA, JA, and SA. nih.gov

Ion channels, particularly calcium channels, are also targets of H₂O₂ signaling. Calcium ions act as important secondary messengers in plants, and their influx or release from internal stores can be triggered by H₂O₂. frontiersin.org The interplay between H₂O₂, NO, and Ca²⁺ has important functional implications in modulating transduction processes in plants. frontiersin.org For example, ABA-induced NO generation and stomatal closure in Arabidopsis have been shown to be dependent on H₂O₂ synthesis, and this process involves calcium signaling. plos.org

While the precise mechanisms of H₂O₂ interaction with phosphatases and potassium channels are areas of ongoing research, it is clear that H₂O₂ significantly impacts ion homeostasis and the phosphorylation status of proteins, thereby regulating downstream responses.

This compound-Regulated microRNAs (miRNAs) and Transcription Factors in Plants

This compound plays a role in regulating gene expression in plants, partly through its influence on microRNAs (miRNAs) and transcription factors. frontiersin.orgfishersci.nowikipedia.org miRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level by targeting specific mRNA molecules for degradation or translational repression. nih.gov Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA.

While direct evidence on the impact of H₂O₂ in modifying alternative splicing landscapes in plants is currently limited, oxidative stress-promoting conditions, which often involve elevated H₂O₂, are known to cause such modifications. nih.gov Under salt stress, for instance, a significant percentage of intron-containing genes show differential alternative splicing, and these genes are related to stress responses and RNA splicing. nih.gov

H₂O₂ can activate downstream signal transduction pathways, such as MAPK cascades, which can in turn modify the activity or expression of transcription factors. plos.org This can lead to altered expression of genes involved in various plant processes, including stress responses and development. H₂O₂ has been regarded as a signaling molecule that regulates the expression of some genes in cells. researchgate.netusp.br

Pathological Implications of Dysregulated this compound Levels

Maintaining a delicate balance of this compound levels is crucial for plant health. Both insufficient and excessive levels can have pathological implications.

Oxidative Stress and Cellular Damage Induced by Elevated this compound

Excessive levels of reactive oxygen species (ROS), including this compound, are associated with oxidative stress in plants. nih.govresearchgate.netusp.brencyclopedie-environnement.orgfrontiersin.org Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell to detoxify these reactive molecules or repair the resulting damage. usp.br Historically, excessive ROS levels linked to abiotic stresses were primarily viewed as triggers of oxidative stress, leading to indiscriminate oxidative attack on cellular components like proteins, DNA, and lipids. nih.gov

Elevated H₂O₂ concentrations can cause significant oxidative damage to plant macromolecules and cell structures, inhibiting plant growth and development, and potentially leading to cell death. nih.govresearchgate.netfrontiersin.org H₂O₂ can cause greater oxidation in cellular RNA than in DNA. nih.gov Cell damage induced by oxidative stress includes membrane destructuring, loss of electrolytes, and imbalances in carbon metabolism, such as reduced photosynthesis and increased respiration. encyclopedie-environnement.org

Plants have evolved antioxidant defense systems to protect against oxidative stress damage. researchgate.net These systems involve enzymatic and non-enzymatic mechanisms to scavenge ROS. usp.br However, under severe stress conditions, the production of ROS can overwhelm these defense mechanisms, leading to oxidative damage. nih.gov

This compound and Cell Death Mechanisms (Apoptosis, Necrosis)

High concentrations of this compound can trigger cell death in plants. researchgate.net While the terms apoptosis and necrosis are often used in the context of cell death, in plants, the process is often referred to as programmed cell death (PCD), which shares some features with apoptosis in animals. nih.govresearchgate.net

Excessive accumulation of this compound can lead to oxidative stress that directly causes cell death. researchgate.net At high concentrations, H₂O₂ can induce programmed cell death. researchgate.net This can be a localized response to contain the spread of pathogens or to remove damaged cells under severe stress conditions. encyclopedie-environnement.org

Studies have shown that H₂O₂ is involved in initiating cell signaling that, at lower concentrations, can lead to stress resistance, but at elevated levels, triggers an oxidative burst harmful to organic molecules, potentially resulting in cell death. nih.gov The balance between H₂O₂ as a signaling molecule and a trigger of cell death is concentration-dependent. researchgate.net

This compound in Cardiovascular Pathologies

Increased production of reactive oxygen species (ROS), including this compound (H₂O₂), is significantly implicated in the pathogenesis of various cardiovascular diseases such as atherosclerosis, hypertension, and heart failure oup.comnih.govfoodandnutritionresearch.net. While superoxide anion (O₂•⁻) rapidly inactivates nitric oxide (NO•), contributing to endothelial dysfunction, H₂O₂ modulates endothelial cell function through intricate mechanisms and can exert prolonged signaling effects oup.comahajournals.org.

In the vasculature, H₂O₂ is produced by multiple enzymatic systems, including vascular NAD(P)H oxidases, mitochondria, xanthine (B1682287) oxidase, and uncoupled endothelial nitric oxide synthase (eNOS) oup.comahajournals.org. Under pathological conditions, increased oxidase activities or impaired antioxidant systems lead to uncontrolled ROS production nih.gov. H₂O₂ can influence both endothelium-dependent and independent vasorelaxation oup.comoup.com. Under physiological conditions in large vessels, H₂O₂ appears to activate eNOS, leading to NO•-dependent relaxation oup.comoup.com. However, in pathological states like atherosclerosis and hypertension, H₂O₂ produced in large vessels can mediate compensatory, endothelium-dependent but NO•-independent relaxation oup.comoup.com. In small vessels, mitochondrial H₂O₂ may be responsible for flow-mediated vasodilation independent of NO• oup.com.

H₂O₂ also plays a role in vascular remodeling, a process involved in the development of cardiovascular diseases oup.com. It can increase endothelial MMP-2 expression and is dependent on H₂O₂ activation of NFκB oup.com. Furthermore, H₂O₂ can induce apoptosis in vascular cells, such as cerebral vascular smooth muscle cells, which may contribute to neurodegenerative processes and strokes nih.gov. Excessive H₂O₂ production exceeding certain concentrations (e.g., 200 μmol/L) can induce endothelial apoptosis oup.com.

Oxidative stress caused by ROS, including H₂O₂, is linked to endothelial dysfunction in atherosclerosis and hypertension nih.gov. H₂O₂ has been shown to upregulate the expression of angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin system, through the activation of the cAMP/PKA/CREB signaling pathway in human umbilical vein endothelial cells, indicating a role of oxidative stress in the pathophysiology of hypertension nih.gov. The rate of cardiovascular events in patients with atherosclerosis has been inversely related to the activity of glutathione peroxidase, an enzyme that detoxifies H₂O₂, further supporting H₂O₂'s role in vascular disease ahajournals.org.

Table 2: this compound in Cardiovascular Pathologies - Mechanisms and Effects

Cardiovascular PathologySource of H₂O₂ in VasculatureKey Effects of H₂O₂Associated MechanismsResearch Findings
AtherosclerosisNAD(P)H oxidases, Mitochondria, Xanthine oxidase, uncoupled eNOS oup.comahajournals.orgContributes to endothelial dysfunction and vascular remodeling. oup.comnih.govImpairs NO• signaling, increases MMP-2 expression, activates NFκB. oup.comahajournals.orgInverse relationship between cardiovascular events and glutathione peroxidase activity observed. ahajournals.org
HypertensionNAD(P)H oxidases, Mitochondria, Xanthine oxidase, uncoupled eNOS oup.comahajournals.orgInvolved in vascular hypertrophy and altered vascular tone. ahajournals.orgUpregulates ACE expression via cAMP/PKA/CREB pathway. nih.govH₂O₂ mediates compensatory vasorelaxation in large vessels. oup.comoup.com
Heart FailureROS production foodandnutritionresearch.netContributes to oxidative stress and potential damage. foodandnutritionresearch.netInduces apoptosis in cardiac cells. foodandnutritionresearch.netH₂O₂ treatment induces apoptosis in H9c2 cardiac cells. foodandnutritionresearch.net
General Vascular InjuryROS production nih.govInduces apoptosis in vascular smooth muscle cells. nih.govStimulates Ca²⁺-dependent endonuclease activity. nih.govH₂O₂ induces apoptosis in cerebral vascular smooth muscle cells. nih.gov

This compound in Cancer Development and Progression

This compound (H₂O₂) exhibits a complex and often dual role in cancer development and progression, acting as both a signaling molecule that can promote proliferation and a cytotoxic agent at higher concentrations mdpi.comiiarjournals.org. Cancer cells typically maintain elevated steady-state levels of H₂O₂ compared to normal tissues mdpi.comnih.govnih.gov. These increased concentrations can contribute to the manipulation of normal cellular processes, maximizing proliferative capacity, and promoting metastasis mdpi.comnih.gov.

H₂O₂ is a central metabolite in cancer biology due to its role in proliferation and inflammatory signaling mdpi.com. It has been shown to induce malignant transformation, likely through its ability to induce DNA damage mdpi.comnih.gov. At lower concentrations, H₂O₂ can favor cell proliferation and viability iiarjournals.org. For example, H₂O₂ has been found to promote gastric cancer cell proliferation by activating EGFR and induce AP-1 activation in prostate cancer cells, increasing proliferation mdpi.com. Breast and lung cancer cells have also demonstrated a concentration-dependent increase in proliferation when exposed to H₂O₂ mdpi.com. H₂O₂ also regulates angiogenesis in multiple tumor types, including breast, colon, lung, and brain cancers mdpi.com.

Moreover, this compound from tumor cells can act as a "fertilizer" in the tumor microenvironment (TME) by targeting neighboring cancer-associated fibroblasts (CAFs) mdpi.comnih.govtandfonline.com. This secretion of H₂O₂ propagates oxidative stress, resulting in CAF damage and "nutrient transfer" from CAFs to tumor cells, thereby supporting tumor growth mdpi.comnih.gov. Oxidative stress and inflammation driven by cancer-associated H₂O₂ can also impact immune cell populations in the TME, potentially suppressing anti-tumor T cell responses mdpi.com.

While elevated H₂O₂ can promote cancer progression, the increased steady-state levels in tumor cells also make them vulnerable to further oxidative stress and ultimately, cell death mdpi.comnih.govnih.gov. Cancer cells are less efficient at metabolizing H₂O₂ than non-cancerous cells mdpi.com. This vulnerability has led to the exploration of H₂O₂-producing therapies aimed at overwhelming the impaired H₂O₂ removal capacity of cancer cells mdpi.comnih.gov. High levels of H₂O₂ can induce cell damage through intracellular oxidative stress iiarjournals.org. This damage can include generating oxidized nucleic acids, protein deactivation, and lipid peroxidation acs.org. Persistent H₂O₂ generation can deplete antioxidant scavengers in cells, leading to necrosis due to oxidative stress acs.org. Aberrant amounts of H₂O₂ can also activate proapoptotic proteins, leading to necrotic or apoptotic cell death acs.org.

Table 3: Role of this compound in Cancer - Dual Effects

H₂O₂ Concentration/ContextRole in CancerMechanisms InvolvedResearch Findings
Elevated Steady-State Levels in Tumor CellsPromotes ProgressionSignaling molecule, induces DNA damage, alters TME. mdpi.comnih.govnih.govIncreased proliferation, angiogenesis, metastasis. mdpi.com "Fertilizes" TME by affecting CAFs. mdpi.comnih.gov
Low ConcentrationsFavors Cell Survival/ProliferationActivates growth factor receptors and transcription factors. mdpi.comiiarjournals.orgPromotes proliferation in gastric, prostate, breast, and lung cancer cells. mdpi.com
High Concentrations/Therapeutic InductionInduces Cell DeathCauses oxidative damage to biomolecules, depletes antioxidants, activates proapoptotic pathways. iiarjournals.orgacs.orgLeads to necrosis/apoptosis in cancer cells. acs.org Exploited in H₂O₂-producing therapies. mdpi.comnih.gov

Iii. Environmental Chemistry and Geochemistry of Hydrogen Peroxide

Natural Occurrence and Distribution of Hydrogen Peroxide in Environmental Compartments

This compound is naturally produced through various biological processes mediated by enzymes and can also form when water is exposed to UV light wikipedia.org. It has been detected in the atmosphere, surface water, and groundwater wikipedia.org. The concentration of H₂O₂ in these environmental compartments is a result of a dynamic equilibrium between its natural production and degradation researchgate.net.

Atmospheric this compound: Formation and Concentrations

Gaseous this compound occurs naturally in the air in small amounts nih.gov. Its formation in the atmosphere is strongly dependent on photochemical processes and the chemical composition of the troposphere, including the presence of water vapor, ozone (O₃), carbon monoxide (CO), methane (B114726) (CH₄), and nitrogen oxides (NOx) d-nb.info. The primary source of gaseous this compound is the disproportionation of hydroperoxyl radicals (HO₂•) researchgate.netharvard.edu. Hydroperoxyl radicals are formed through reactions involving hydroxyl radicals (OH•) and other atmospheric components, such as the reaction of hydroxyl radicals with carbon monoxide or ozone harvard.edu.

Atmospheric H₂O₂ concentrations are highly variable, influenced by factors such as location, meteorology, season, altitude, daylight, and water vapor content wikipedia.orgharvard.edu. Concentrations in air can range from approximately 0.4 to 4 µg/m³, varying over several orders of magnitude wikipedia.org. In rural nighttime air, concentrations can be less than 0.014 µg/m³, while in moderate photochemical smog, they can range from 14 to 42 µg/m³ wikipedia.org. The concentration of this compound in the gas phase is typically in the ppbv level or less researchgate.net. Measurements in Greenland ice cores have indicated an increase in atmospheric H₂O₂ concentrations over the last 200 years nih.gov.

Atmospheric this compound Concentrations

Location/ConditionConcentration Range (µg/m³)Concentration Range (ppbv)Source
General Air0.4 - 4- wikipedia.org
Rural Nighttime Air< 0.014- wikipedia.org
Moderate Photochemical Smog14 - 42- wikipedia.org
Gas phase (general)-ppbv level or less researchgate.net
Hiroshima (Japan) Urban (1993)-0-3 researchgate.net

Aquatic this compound: Freshwater and Seawater Dynamics

This compound is ubiquitous in natural waters, including freshwater and seawater, with concentrations that can vary over short temporal and spatial scales publish.csiro.au. It has been detected in surface water and groundwater wikipedia.org. Seawater typically contains 0.5 to 14 µg/L of this compound, while freshwater contains 1 to 30 µg/L wikipedia.org. In surface waters and intertidal pools, H₂O₂ concentrations can reach micromolar levels (<2 µM) researchgate.net. Reported concentrations in rivers range from 0.09–3.2 μM, in lakes from 0.00–5.31 μM, and in the open ocean from 0.06–0.45 μM mdpi.com.

Aquatic this compound Concentrations

Water TypeConcentration Range (µg/L)Concentration Range (µM)Source
Seawater0.5 - 14- wikipedia.org
Freshwater1 - 30- wikipedia.org
Rivers-0.09 - 3.2 mdpi.com
Lakes-0.00 - 5.31 mdpi.com
Open Ocean-0.06 - 0.45 mdpi.com
Surface Waters/Intertidal Pools-< 2 researchgate.net
Photochemical Formation of this compound in Natural Waters

Photochemical reactions driven by solar radiation are a primary pathway for H₂O₂ formation in natural waters publish.csiro.auresearchgate.net. This compound is produced as a secondary photochemical product of the photolysis of chromophoric dissolved organic matter (CDOM) researchgate.netsi.edu. When CDOM absorbs photons, it can lead to the formation of excited states, which can then transfer an electron to dissolved oxygen, forming superoxide (B77818) (O₂•⁻) publish.csiro.au. The disproportionation of superoxide anion radicals leads to the formation of H₂O₂ publish.csiro.au.

Studies have shown a rapid increase in this compound concentration when samples of natural surface and groundwater are exposed to sunlight nih.gov. The rate of H₂O₂ accumulation is related to the concentration of light-absorbing organic substances in the water researchgate.netacs.org. Apparent quantum yields for photochemical H₂O₂ production have been determined, showing a decrease with increasing wavelength, with the majority of production occurring at wavelengths less than 340 nm researchgate.netsi.edu. The apparent quantum yield for H₂O₂ production at 290 nm has been observed to range from 4.2 x 10⁻⁴ to 2.1 x 10⁻⁶ mol H₂O₂ (mol photons)⁻¹ from freshwater to marine waters researchgate.netsi.edu. Daily variations in H₂O₂ concentration in natural water often follow the trend of solar radiation, with the maximum typically observed around solar noon researchgate.net.

Biological Activity and this compound Dynamics in Aquatic Systems

Biological activity also contributes to this compound dynamics in aquatic systems jst.go.jp. Microorganisms, including bacteria and algae, can both produce and decompose H₂O₂ publish.csiro.aufrontiersin.org. Aerobic metabolism in microorganisms can generate H₂O₂ and other reactive oxygen species frontiersin.org. Biological decay is considered a main sink for H₂O₂ in fresh and marine waters frontiersin.org. Studies have indicated that biological production and decay of H₂O₂ from aquatic microorganisms can be greater than photochemical production from CDOM and abiotic decay pathways, particularly in particle-rich eutrophic waters frontiersin.org. Biological decomposition of this compound in natural seawater appears to be primarily mediated by microorganisms smaller than 1 μm in diameter researchgate.net. Cultured microorganisms, such as Vibrio pelagius and Synechococcus sp., have been shown to be very efficient mediators of H₂O₂ decomposition researchgate.net.

Soil this compound: Production and Fate

This compound is a naturally occurring oxidant in the soil environment researchgate.net. It can be produced in soil through biological metabolism, rock and soil weathering, and photochemical processes researchgate.net.

In soil, H₂O₂ is typically a short-lived substance europa.eu. Its rapid degradation is attributed to the high concentration of catalytic materials such as transition metals, enzymes, easily oxidized/reduced organic substances, and living microbes europa.eu. Observed half-lives of H₂O₂ in soil can vary significantly, from 15 hours in soil with low microbiological activity and few minerals to several minutes in soils with high microbial populations and the presence of iron and manganese europa.eu. Studies have shown that in surface soils with higher organic matter or manganese content, H₂O₂ usually decays rapidly researchgate.netacs.org.

Environmental Fate and Decomposition Mechanisms of this compound

This compound decomposes rapidly in different environmental compartments europa.eu. The primary decomposition products are water and oxygen wikipedia.orgbarnhardt.netp2infohouse.orgeuropa.eu. The rate of decomposition is influenced by factors such as temperature, concentration, pH, and the presence of catalysts wikipedia.org.

Decomposition mechanisms involve both biotic and abiotic processes europa.eu. Biotic degradation is catalyzed by microbial enzymes, particularly catalase and peroxidase europa.eutandfonline.com. Abiotic degradation can occur through catalysis by transition metals (e.g., Fe, Mn, Cu) and heavy metals, as well as through oxidation or reduction reactions with organic compounds europa.eu.

In the atmosphere, the average degradation half-life of this compound is estimated to be around 24 hours europa.euepa.govheraproject.com. Main sinks include dry and wet deposition, and photolysis harvard.edu.

In natural waters, this compound is not hydrolyzed europa.eu. While direct photolysis is not considered a significant degradation process, photochemical degradation of dissolved organic matter contributes to its formation researchgate.netsi.edueuropa.eu. Decomposition rates in natural seawater show spatial variability and generally follow first-order kinetics, with half-lives ranging from less than 10 hours in coastal waters to over 120 hours in open ocean surface waters researchgate.net. Under aerobic aquatic metabolism conditions, this compound degrades with half-lives of 1.1–5.3 hours in non-sterile conditions and approximately 80 hours in sterile conditions epa.gov.

In soil, rapid degradation occurs due to catalytic materials and microbial activity europa.eu. Biologically mediated catalytic reactions are considered the most substantial factor controlling the fate of H₂O₂ in subsurface aquifer environments tandfonline.comnih.gov. In surface soils with higher organic matter or manganese, disproportionation to water and dioxygen is the dominant decomposition pathway researchgate.netacs.org. In soils with lower organic matter content, the formation of hydroxyl radical (OH•) can be a major decomposition product acs.org. Principal decomposition routes in soil include disproportionation through a catalase-type mechanism and the production of OH• through a Haber-Weiss mechanism acs.orgnih.gov.

Environmental Half-Lives of this compound

Environmental CompartmentHalf-Life Range/EstimateConditionsSource
Atmosphere~24 hoursAverage degradation half-life europa.euepa.govheraproject.com
Surface Water (non-sterile)1.1 - 5.3 hoursAerobic aquatic metabolism epa.gov
Surface Water (sterile)~80 hoursAerobic aquatic metabolism epa.gov
Seawater (coastal)< 10 hoursDecomposition researchgate.net
Seawater (open ocean)> 120 hoursSurface waters, decomposition researchgate.net
SoilSeveral minutes - 15 hoursVaries with microbial activity, minerals, organic matter, Fe, Mn content europa.eu
Soil (anaerobic)~4 hoursPetroleum-contaminated surface soils epa.gov
Soil (aerobic, diluted)~1.4 hoursDiluted test solutions epa.gov
Soil (aerobic, concentrated)~7 hoursExtrapolated from diluted solutions epa.gov
Sewage Sludge2 minutesAt 20°C europa.euheraproject.com

Thermal Decomposition of this compound

This compound is a relatively unstable compound, and its decomposition can be accelerated by an increase in temperature. chemicals.co.ukevonik.com This thermal decomposition can occur in both liquid and vapor phases. proakademia.eu While this compound is considered stable under normal conditions with minimal losses per year at ambient temperatures, heating it to high temperatures can lead to potentially explosive thermal decomposition. evonik.comwikipedia.org The rate of decomposition increases with rising temperature. evonik.comwikipedia.org

Catalytic Decomposition of this compound in Environmental Matrices

The decomposition of this compound is significantly influenced by the presence of catalysts, particularly in environmental matrices like soils and waters. chemicals.co.ukevonik.com This catalytic decomposition is a crucial process affecting the fate and half-life of H₂O₂ in these environments. epa.govresearchgate.net The rate of decomposition is influenced by factors such as temperature, pH, and the presence of impurities with a decomposing effect. evonik.com

Role of Metal Ions (e.g., Fe, Mn) in Fenton and Haber-Weiss Reactions

Transition metal ions, such as iron (Fe) and manganese (Mn), are particularly effective catalysts for the decomposition of this compound. evonik.com Iron ions, for instance, play a key role in the Fenton reaction, a process where Fe²⁺ reacts with H₂O₂ to generate highly reactive hydroxyl radicals (•OH). proakademia.euresearchgate.net This reaction is of interest due to its role in the biogeochemistry of trace metals and natural organic matter, as well as its utility in water treatment. frontiersin.org

The Haber-Weiss mechanism also involves metal ions and can lead to the production of hydroxyl radicals during H₂O₂ decomposition, particularly in soils with lower organic matter content. researchgate.netacs.org In surface soils with higher organic matter or manganese content, while H₂O₂ decays rapidly, disproportionation to water and dioxygen dominates, with hydroxyl radical formation representing a smaller fraction of the decomposed H₂O₂. researchgate.netacs.org The specific yield of •OH depends on the amount of redox-active ferrous iron and whether the iron acts catalytically or stoichiometrically. acs.org

Influence of Organic Matter on this compound Decomposition

Organic matter can influence the decomposition of this compound in environmental matrices. In some cases, increasing the mass of soil organic matter at neutral pH has been shown to decrease the this compound decomposition rate while increasing the rate of hydroxyl radical generation in catalyzed H₂O₂ systems. usda.gov However, at acidic pH, organic matter may not significantly affect this compound decomposition rates. usda.gov The minimal influence of organic matter on H₂O₂ decomposition in certain conditions might be attributed to the predominant catalytic decomposition by iron and manganese oxides. usda.gov

Microbial and Enzymatic Degradation of this compound in Soils and Waters

Microbial and enzymatic processes are significant pathways for this compound degradation in soils and waters. epa.govresearchgate.netmdpi.com Enzymes like catalase and peroxidase, which are widespread in nature, are highly effective in catalyzing the decomposition of H₂O₂, converting it into water and oxygen. researchgate.netiqstorm.rodergipark.org.tr Catalase efficiently catalyzes the disproportionation of H₂O₂ to H₂O and O₂, a process that does not produce hydroxyl radicals. acs.org

Studies have shown that this compound decay in soil suspensions is significantly faster than in distilled water, with half-lives ranging from 2.1 to 5.6 hours, which is attributed to microbial decay processes and the catalytic action of soil-associated peroxidases. epa.gov The decay has been observed to be biologically mediated and can be inhibited by thermal and chemical sterilization of soils. researchgate.net In natural water samples, peroxidase activity has been inferred, with suspended particles catalyzing the oxidation of other substances by this compound. researchgate.net The degradation rate of H₂O₂ in natural waters can be affected by biological biomass and the enzymatic activity of organisms. researchgate.net

Photolytic Decomposition of this compound

This compound can undergo photolytic decomposition when exposed to light, particularly UV radiation. evonik.comepa.gov This process is a known sink for H₂O₂ in the atmosphere. cambridge.org While direct photolysis in water is not expected to be a major degradation process, H₂O₂ does have absorption bands in the UV range, and its decomposition rate is significantly greater in the presence of sunlight compared to its absence. epa.goveuropa.eu The photolysis of H₂O₂ can lead to the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which can enhance the photochemical activity of surface snow and modify the oxidation capacity of the atmospheric boundary layer. cambridge.org Experiments have demonstrated that H₂O₂ incorporated in artificial snow can be destroyed when illuminated by UV and visible radiation, following first-order reaction kinetics. cambridge.org

Role of this compound in Environmental Remediation and Advanced Oxidation Processes (AOPs)

This compound is widely used in environmental remediation and Advanced Oxidation Processes (AOPs) due to its strong oxidizing properties and its decomposition into water and oxygen, making it an environmentally safe alternative to other chemicals like chlorine-based bleaches. wikipedia.orgiqstorm.ro AOPs are water treatment solutions that utilize this compound, often in combination with ozone, UV light, and/or catalysts, to produce highly reactive hydroxyl radicals (•OH) that can efficiently destroy organic compounds and remove contaminants from water. spartanwatertreatment.comiwaponline.com

This compound-based treatments offer promising avenues for efficient water treatment with minimized environmental impact. iwaponline.com It can be used alone or in combination with catalysts like iron, UV light, or ozone to reduce parameters such as biochemical oxygen demand (BOD), chemical oxygen demand (COD), and coliforms in wastewater. iwaponline.com AOPs are considered an efficient approach for removing a wide range of hardly biodegradable organic contaminants. ufz.de The UV/H₂O₂ process, for example, has been tested for various water applications and has shown effectiveness in removing pollutants like anionic surfactants from wastewater. iwaponline.com

In situ chemical oxidation (ISCO) is a popular method for remediating contaminated soils and groundwater, and catalyzed H₂O₂ propagations (CHP), based on the Fenton reaction, are widely used in ISCO. usda.gov this compound is also used as a source of oxygen for aerobic microbes in polluted groundwater sites for enhanced bioremediation. europa.eu

Fenton and Fenton-like Reactions for Pollutant Degradation

Fenton chemistry involves the reaction between this compound and ferrous iron (Fe²⁺) to produce highly reactive hydroxyl radicals (•OH) researchgate.net. This process is widely studied for the efficient mineralization of refractory macromolecular organic pollutants due to its strong oxidation capacity, fast reaction rate, high processing efficiency, and low secondary pollution researchgate.net. The traditional homogeneous Fenton reaction typically occurs under acidic conditions, generally between pH 2.5 and 3.5, where ferrous ions remain soluble and readily react with this compound researchgate.net. At higher pH levels, ferric ions may precipitate as ferric hydroxide, which can reduce the availability of iron and slow down the reaction researchgate.net.

The core of the Fenton reaction is the catalytic decomposition of this compound by iron ions, initiating a free radical chain reaction that accelerates the oxidation of organic matter researchgate.net. The hydroxyl radicals generated play a crucial role in initiating subsequent reactions that can lead to the ultimate mineralization of organic molecules to carbon dioxide and water researchgate.net.

Fenton-like processes utilize catalysts other than ferrous iron, such as ferric iron (Fe³⁺) or other transition metals like manganese, to catalyze the decomposition of H₂O₂ and generate reactive oxygen species frontiersin.org. Heterogeneous Fenton systems, which use solid catalysts like zero-valent iron (ZVI) instead of soluble iron salts, offer advantages such as minimizing the problem of Fe(III) precipitation at higher pH values, which can inhibit oxidation in homogeneous Fenton systems mdpi.com. While ZVI-based Fenton-like reactions with oxidants like persulfate often work best at acidic pH, they can sometimes achieve reasonable degradation at pH values closer to neutrality mdpi.com.

Research has demonstrated the effectiveness of Fenton and Fenton-like processes in treating various types of wastewater. For instance, studies on cosmetic wastewater treatment comparing Fenton, photo-Fenton, and H₂O₂/UV processes showed that the Fenton process with specific H₂O₂ and Fe²⁺ concentrations achieved significant Chemical Oxygen Demand (COD) removal researchgate.net. Another study on refinery wastewater treatment found that the Fenton process resulted in 69.6% oil content removal ijcce.ac.ir.

Data Table 1: COD Removal Efficiency by Fenton Process in Cosmetic Wastewater Treatment

ProcessH₂O₂ Concentration (mg/L)Fe²⁺ Concentration (mg/L)pHCOD Removal (%)
Fenton Process12005003.072.0

*Data extracted from ResearchGate researchgate.net.

Photo-Fenton Processes and UV-H₂O₂ Systems

Photo-Fenton processes combine the principles of Fenton chemistry with UV or visible light irradiation. The introduction of a UV source into the Fenton process generates more hydroxyl radicals compared to conventional Fenton or photolysis alone, thereby enhancing the degradation of pollutants jasetj.com. This technique is particularly effective for treating non-biodegradable or toxic compounds jasetj.com.

In the photo-Fenton process, UV light can enhance the regeneration of Fe²⁺ from Fe³⁺, sustaining the catalytic cycle and leading to increased production of •OH radicals. The H₂O₂/UV system, without the addition of iron, also constitutes an AOP where UV light directly photolyzes this compound to produce hydroxyl radicals.

Studies have shown the superior performance of photo-Fenton processes in degrading various pollutants. For example, in the treatment of cosmetic wastewater, the photo-Fenton process at pH 3.0 with specific H₂O₂ and Fe²⁺ concentrations demonstrated higher COD removal (74.0%) compared to the Fenton process (72.0%) and the H₂O₂/UV process (47.0%) under tested conditions researchgate.net. Research on refinery wastewater treatment also indicated that the photo-Fenton process was the most effective among UV-photolysis, Fenton, and photo-Fenton methods, achieving 92.75% oil content removal ijcce.ac.ir. The efficiency of the photo-Fenton process can be further enhanced by using organic carboxylic acids to complex Fe(III) jasetj.com.

Data Table 2: Comparison of AOPs for Wastewater Treatment

ProcessPollutantOptimal Conditions (Example)Removal Efficiency (%)
FentonCosmetic Wastewater1200 mg/L H₂O₂, 500 mg/L Fe²⁺, pH 3.072.0 (COD)
Photo-FentonCosmetic Wastewater1000 mg/L H₂O₂, 100 mg/L Fe²⁺, pH 3.074.0 (COD)
H₂O₂/UVCosmetic WastewaterVaried H₂O₂ doses, UV light47.0 (COD)
FentonRefinery WastewaterNot specified in snippet69.6 (Oil Content)
Photo-FentonRefinery Wastewater100 ppm H₂O₂, pH 3, 90 min UV92.75 (Oil Content)
UV-PhotolysisRefinery WastewaterNot specified in snippet49.2 (Oil Content)

*Data compiled from ResearchGate researchgate.net and Treatment of Refinery Wastewater by Chemical Advanced Oxidation Processes (UV-Photolysis, Fenton, and Photo-Fenton): A Compar ijcce.ac.ir.

Electrochemical Production and Application of this compound in Water Treatment

Electrochemical production of this compound has emerged as a promising alternative to conventional industrial methods, offering advantages such as on-site and decentralized generation using only electricity, air, and water yale.eduunsw.edu.au. This approach avoids the need for intensive capital investment, expensive reactants, and the environmental concerns associated with processes like the anthraquinone (B42736) process yale.edu. Electrochemical production allows for mild reaction conditions, the potential use of renewable electricity, high energy conversion efficiency, and sustainable inputs unsw.edu.au.

Electrochemical methods can produce this compound through the two-electron reduction of oxygen yale.edunih.gov. This generated H₂O₂ can then be used directly for water treatment applications or integrated into electro-Fenton systems. In electro-Fenton processes, this compound is generated electrochemically in situ, and iron ions are typically present to catalyze the formation of hydroxyl radicals frontiersin.org. The cathode in an electro-Fenton system can also help regenerate Fe²⁺ from Fe³⁺, minimizing iron sludge production frontiersin.org.

Research is focused on developing efficient electrocatalysts for H₂O₂ production and designing electrochemical reactors for real-world applications yale.eduunsw.edu.au. Modified carbon nanotubes have shown enhanced H₂O₂ production and current efficiency in electrochemical reduction of oxygen nih.gov. The ability to generate this compound on-site reduces the costs and dangers associated with handling, transportation, and storage of concentrated H₂O₂ solutions, making it suitable for decentralized water treatment applications yale.edu.

Data Table 3: Electrochemical this compound Production Performance

CatalystBias Voltage (vs SCE)pHH₂O₂ Production (mg/L)Current Efficiency (%)
CNT-1.3 V729.670.1
F-CNT (0.6 M HF)-1.3 V747.689.5

*Data extracted from PubMed nih.gov.

Bio-Fenton and Bi-enzymatic Systems for In Situ this compound Generation

Bio-Fenton processes represent a novel approach that utilizes biological systems, such as microorganisms or enzymes, to generate this compound in situ for pollutant degradation unito.itmdpi.com. This method offers advantages like operation at near-neutral pH, lower energy requirements, and reduced hazards associated with H₂O₂ transportation and storage mdpi.com.

In Bio-Fenton systems, this compound can be produced through the metabolic processes of cells, enzymes, or bacterial strains mdpi.com. This biologically produced H₂O₂ then reacts with a catalyst, often iron, to form reactive oxygen species like hydroxyl radicals, similar to the conventional Fenton reaction nii.ac.jp. Unlike the classic Fenton reaction, Bio-Fenton processes can be effective at pH values near neutrality due to the synergy with other reaction products unito.it.

Bi-enzymatic systems couple the activity of enzymes that produce this compound with the catalytic activity of another component (e.g., iron or another enzyme) to drive pollutant degradation unito.it. For instance, systems coupling glucose oxidase (GOx), which produces H₂O₂, with other enzymes or catalysts are being explored.

Research in this area includes investigating optimal process conditions for H₂O₂ production in biological systems and designing Bio-Fenton reactors for treating specific types of wastewater, such as antibiotic wastewater mdpi.com. Studies have shown the potential of using aquatic phytoplankton or bacterial-algal systems to generate H₂O₂ and degrade organic molecules through Bio-Fenton processes mdpi.com. While promising and scalable, Bio-Fenton and bi-enzymatic methods for in situ generation of reactive oxygen species are not yet widely applied in full-scale plants unito.it.

Data Table 4: Bio-Fenton Reactor Performance in Antibiotic Wastewater Treatment

BiosystemInfluent Carbon Source (mg/L)pHDissolved Oxygen (mg/L)ROX Removal (%)SDZ Removal (%)
Bacterial–Algal System5007.5541.3242.22

*Data extracted from Optimization of H₂O₂ Production in Biological Systems for Design of Bio-Fenton Reactors mdpi.com. (Note: This data is from a preliminary study and specific conditions like catalyst type are mentioned in the source but not included in this simplified table).

Iv. Advanced Synthesis Methodologies for Hydrogen Peroxide

Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen

The direct synthesis of this compound (DSHP) from molecular hydrogen (H₂) and oxygen (O₂) represents a highly attractive and atom-economical route to this important chemical. mdpi.com This method, in principle, offers a simpler and cleaner production pathway compared to the indirect anthraquinone (B42736) process. However, the direct reaction is not without its challenges, primarily the competing reaction where hydrogen and oxygen combine to form water, which is thermodynamically more favorable. mdpi.com Consequently, the development of highly selective catalysts is paramount to the success of this methodology. Research in this area is multifaceted, exploring a variety of catalytic systems to maximize the yield and selectivity towards this compound while minimizing the formation of water.

The cornerstone of efficient direct synthesis lies in the design of catalysts that can facilitate the desired reaction pathway while suppressing the unwanted side reactions. The catalytic performance is influenced by a multitude of factors including the choice of metal, the support material, the particle size and structure of the catalyst, and the reaction conditions. Over the years, a range of catalytic materials have been investigated, from noble metals to more abundant and cost-effective alternatives.

The addition of a secondary metal to palladium can significantly enhance the selectivity towards H₂O₂. This is often attributed to the geometric and electronic effects that the second metal imparts on the palladium active sites. By creating isolated or smaller ensembles of palladium atoms on the catalyst surface, the dissociative adsorption of oxygen and the subsequent O-O bond cleavage, which leads to water formation, can be suppressed. royalsocietypublishing.orgresearchgate.net

Gold (Au) has been a particularly effective alloying element with palladium. Au-Pd bimetallic catalysts have demonstrated significantly improved performance compared to their monometallic counterparts. nih.gov For instance, carbon-supported Au-Pd catalysts have shown the highest rates of H₂O₂ production, with the reactivity order being carbon > TiO₂ > Al₂O₃ as supports. nih.gov The structure of these bimetallic nanoparticles can also play a crucial role; for example, on TiO₂ and Al₂O₃ supports, Au-Pd particles may form a core-shell structure with palladium concentrated on the surface, whereas on carbon supports, they tend to form homogeneous alloys. nih.gov

Other noble metals like Platinum (Pt) have also been investigated in conjunction with palladium. The addition of small amounts of platinum to a palladium-gold alloy can further suppress the degradation of H₂O₂ and increase the yield. unive.it The performance of these catalysts is highly dependent on the reaction conditions, including temperature, pressure, and the choice of solvent. For example, the direct synthesis of H₂O₂ using carbon-supported Au, Pd, and Au-Pd catalysts has been successfully carried out at a low temperature of 2°C. nih.gov

Catalyst SystemSupportH₂O₂ Productivity (mol H₂O₂ gPd⁻¹ h⁻¹)H₂O₂ Selectivity (%)Reaction Conditions
AuCu₁.₅@AuPd-265068.7Ambient pressure
0.5%Pd–4.5%NiTiO₂->95 (batch), 85 (flow)20°C, H₂O solvent
PdAuSulfated Ceria (CeS)-up to 70-10°C, 10 bar, Methanol
PdAuSulfated Zirconia (ZS)0.18up to 90-10°C, 10 bar, Methanol
Pd-AgCarbon702270.9Mild conditions

This table presents a selection of research findings and is not exhaustive. The performance of catalysts can vary significantly with reaction conditions.

The high cost and scarcity of noble metals have driven research towards the development of catalysts based on more abundant and less expensive materials. Non-noble metals have been explored as alloying elements with palladium to reduce costs and improve performance. For example, bimetallic catalysts of palladium with non-precious metals such as Nickel (Ni), Zinc (Zn), and Tin (Sn) have shown promise. royalsocietypublishing.orgrsc.org A Pd–Sn/TiO₂ catalyst, for instance, has been reported to achieve over 95% selectivity for H₂O₂ after a specific heat treatment. rsc.org

In addition to metallic systems, carbon-based materials have emerged as viable catalysts and catalyst supports for this compound synthesis. Their advantages include low cost, high surface area, and tunable surface chemistry. researchgate.net Metal-free carbon catalysts, such as heteroatom-doped carbons, have shown activity for the two-electron oxygen reduction reaction to produce H₂O₂. metall-mater-eng.com Furthermore, carbon materials can serve as excellent supports for metallic catalysts, enhancing their dispersion and stability. For example, Au-Pd nanoparticles supported on carbon have demonstrated superior H₂O₂ production rates compared to those on metal oxide supports. nih.gov The use of biomass-derived carbons as catalysts has also been shown to increase reaction selectivity by 42%. metall-mater-eng.com

Catalyst TypeKey FeaturesPerformance Highlights
Non-Noble Metal Alloys (with Pd) Cost-effective, synergistic effects with Pd.Pd-Sn/TiO₂: >95% selectivity. rsc.org
Carbon-Based Catalysts Low cost, high surface area, tunable properties.Biomass-derived catalysts increased selectivity by 42%. metall-mater-eng.com
Carbon Nitride (g-C₃N₄) Metal-free, can produce H₂O₂ from H₂O and O₂ under ultrasonic vibration.34 μmol h⁻¹ H₂O₂ generation rate. rsc.org

This table provides a summary of different non-noble metal and carbon-based catalyst systems.

Single-atom catalysts (SACs) represent a frontier in catalysis, offering maximum atom-utilization efficiency and unique electronic properties that can be finely tuned. mdpi.com In the context of this compound synthesis, SACs provide an opportunity to create highly selective active sites. The catalytic performance of a single-atom catalyst is profoundly influenced by its coordination environment, which includes the number and type of neighboring atoms.

Coordination engineering allows for the precise control of the electronic structure of the metal center, which in turn can optimize the binding energies of key reaction intermediates. mdpi.com For example, by introducing heteroatoms like oxygen or sulfur into the coordination sphere of a metal-N₄ system, the electronic structure can be tailored to favor the desired reaction pathway. nih.gov

In one study, a single-atom nickel catalyst with a coordination environment of three oxygen atoms and one nitrogen atom (Ni-N₁O₃) supported on oxidized carbon black demonstrated high H₂O₂ selectivity (95%) and a high production rate of 98.5 mmol gcat⁻¹ h⁻¹. nih.gov Theoretical calculations revealed that this specific coordination environment provided advantages in oxygen adsorption and reactivity towards the *OOH intermediate, which is crucial for high selectivity. nih.gov Similarly, cobalt single-atom catalysts have been a subject of interest, with their performance being sensitive to the coordination structure. mdpi.com

CatalystCoordination EnvironmentH₂O₂ Selectivity (%)H₂O₂ Production Rate
Ni-SACs@OCBNi-N₁O₃9598.5 mmol gcat⁻¹ h⁻¹
Co-SACCoN₄-PC>9711.2 mol g⁻¹catalyst h⁻¹
Pt-SACPt-S₄-Excellent performance in reducing O₂ to H₂O₂

This table highlights the performance of some single-atom catalysts with engineered coordination environments.

Nature provides a rich source of inspiration for the design of efficient catalysts. Enzymes, for instance, can catalyze complex chemical transformations with remarkable selectivity under mild conditions. Bio-inspired catalysis seeks to mimic the structure and function of the active sites of these natural catalysts to develop synthetic systems with enhanced performance. crimsonpublishers.com

In the context of this compound, some enzymes are known to produce or utilize it in biological processes. By studying the active sites of these enzymes, researchers can design synthetic catalysts that incorporate key structural motifs. For example, the development of catalysts that mimic hydrogenases, enzymes that can produce and oxidize hydrogen, has provided insights into the design of efficient systems for H₂ production, a key component of the direct synthesis of H₂O₂. crimsonpublishers.comenergy.gov

While the direct application of enzymes for large-scale H₂O₂ production can be limited by their stability, the principles learned from their catalytic mechanisms can guide the development of robust and efficient synthetic catalysts. This approach involves creating molecules that replicate the essential features of an enzyme's active site, including the metal center and the surrounding ligand environment, which plays a crucial role in tuning the catalyst's reactivity and selectivity.

Electrochemical Production of this compound via Two-Electron Oxygen Reduction Reaction (2e-ORR)

The electrochemical synthesis of this compound through the two-electron oxygen reduction reaction (2e-ORR) is a promising and sustainable alternative to the traditional anthraquinone process. rsc.org This method allows for the on-site and decentralized production of H₂O₂, using only electricity, water, and oxygen (or air), which is particularly advantageous for applications like water treatment. acs.org The key to this technology lies in the development of highly selective and efficient electrocatalysts that favor the 2e-ORR pathway over the four-electron pathway that produces water. rsc.org

The selectivity of the catalyst is determined by its ability to facilitate the formation of the *OOH intermediate and its subsequent release as H₂O₂ before the O-O bond is broken. rsc.org A variety of materials have been investigated as electrocatalysts for the 2e-ORR, including noble metals, carbon-based materials, and single-atom catalysts.

The performance of these catalysts is typically evaluated based on several key metrics: the onset potential (the potential at which the reaction begins), the H₂O₂ selectivity (or Faradaic efficiency), and the mass activity or current density. An ideal catalyst would exhibit a high onset potential (close to the thermodynamic potential), high selectivity over a wide potential range, and high activity.

CatalystOnset Potential (V vs. RHE)H₂O₂ Selectivity (%)Mass Activity / Production RateElectrolyte
Pt₁/CoSe₂0.7584110.02 mmol gcat⁻¹ h⁻¹0.1 M HClO₄
Co–NC--Most effective for H₂O₂ synthesis0.1 M HClO₄
Ni–B–GY--Overpotential as low as 0.08 V-
Ag–v–GY--Overpotential as low as 0.15 V-
ZnPc MDE-98>8200 mmol gcat⁻¹ h⁻¹-
CoPc MDE-89>8200 mmol gcat⁻¹ h⁻¹-
T-ZrN-93.255.6 mol g⁻¹ h⁻¹Air-fed

This table summarizes the performance of various electrocatalysts for H₂O₂ production via the 2e-ORR. RHE stands for Reversible Hydrogen Electrode.

Catalytic Mechanisms and Active Sites in 2e-ORR

The electrochemical two-electron oxygen reduction reaction (2e⁻ ORR) presents an environmentally friendly and efficient pathway for this compound (H₂O₂) synthesis, offering an alternative to traditional energy-intensive methods. rsc.orgrsc.org This process facilitates on-site H₂O₂ generation under ambient conditions. rsc.org The success of this methodology hinges on the development of highly selective and active catalysts that favor the 2e⁻ pathway over the competing four-electron (4e⁻) pathway, which produces water. rsc.orgchinesechemsoc.org

The core of the 2e⁻ ORR mechanism involves the adsorption of an oxygen molecule (O₂) onto a catalyst's active site, followed by a series of proton and electron transfer steps. An ideal catalyst demonstrates a moderate binding energy for the *OOH intermediate. This characteristic is crucial as it lowers the energy barriers for both O₂ adsorption and the subsequent desorption of the formed *OOH, while simultaneously increasing the energy barrier for the dissociation of *OOH into *O and *OH, thereby suppressing the 4e⁻ ORR pathway to water. the-innovation.org

Various materials have been explored for their catalytic prowess in the 2e⁻ ORR. Single-atom catalysts (SACs) are particularly promising due to their maximum atom-utilization efficiency and highly tunable electronic structures. the-innovation.orgnih.gov In these catalysts, individual metal atoms dispersed on a support act as the active sites. the-innovation.org For instance, cobalt-based SACs have shown high activity and selectivity for H₂O₂ generation. tandfonline.com

Beyond single metal atoms, specific functional groups and defect sites on carbon-based materials have been identified as highly effective active sites. Density functional theory (DFT) calculations have revealed that on holey graphene, a synergy between ether (C-O-C) and carbonyl (C=O) functional groups located at edge sites creates highly active centers for the 2e⁻ ORR with a nearly zero overpotential. bwise.kr Similarly, carbon atoms adjacent to oxygen-containing functional groups (OFGs) at defect sites in Co–N/O-C catalysts have been identified as the primary active sites for the 2e⁻ ORR. researchgate.net The introduction of sulfhydryl (-SH) groups at the edges of porous carbon has also been shown to create favorable active sites, enhancing both catalytic activity and selectivity. acs.org

The table below summarizes key findings on different active sites for the 2e⁻ ORR.

Catalyst TypeIdentified Active SitesKey Performance Aspects
Single-Atom Catalysts (SACs)Isolated metal atoms (e.g., Co, Pt, Pd) on a supportHigh atom utilization, tunable electronic structure, enhanced catalytic activity and selectivity. the-innovation.orgnih.gov
Holey GrapheneSynergy between ether (C-O-C) and carbonyl (C=O) groups at edge sitesNearly zero overpotential, high H₂O₂ selectivity (~95%). bwise.kr
Co–N/O-C CatalystsCarbon atoms in C–O–C groups at defect sitesFaradaic efficiency greater than 90% in alkaline electrolyte. researchgate.net
Porous CarbonCarbon atoms connected to edge sulfhydryl (-SH) groupsH₂O₂ selectivity over 90% in a broad potential window, high mass activity. acs.org
Influence of Electronic Structure, Defects, and Functional Groups on Catalytic Performance

The catalytic performance in the two-electron oxygen reduction reaction (2e⁻ ORR) for this compound synthesis is profoundly influenced by the electronic structure, presence of defects, and the nature of functional groups on the catalyst surface. nih.gov Rational design and optimization of these features are critical for improving both the activity and selectivity of the process. the-innovation.org

Electronic Structure: The electronic structure of the active sites is a primary determinant of binding energies for reaction intermediates, such as *OOH. the-innovation.org For single-atom catalysts (SACs), altering the central metal atom, modulating the coordinated atoms, and the effect of the substrate can tune the electronic structure to optimize 2e⁻ ORR activity and selectivity. nih.gov Noble metals like platinum, palladium, and gold exhibit superior intrinsic catalytic activity due to their unique d-band electronic structure, which promotes efficient charge transfer and accelerates reaction kinetics. the-innovation.org The interaction between partially oxidized palladium (Pdδ⁺) clusters and oxygen-functionalized carbon, for example, has been shown to significantly promote the 2e⁻ ORR in acidic electrolytes. escholarship.org

Defects: Defects in catalyst materials, particularly in carbon-based structures, can create more active sites and enhance the adsorption of reactants like O₂. rsc.org Amorphous catalysts, with their abundance of defect sites and disordered structures, have the potential to optimize the adsorption energy of the crucial *OOH intermediate. chinesechemsoc.org For instance, converting absorbed CO₂ into defective porous carbon has been demonstrated to enhance 2e⁻ ORR performance due to the creation of highly active defects. rsc.org

Functional Groups: The introduction of specific functional groups, especially oxygen-containing functional groups (OFGs), can serve as active sites and modulate the electronic properties of the catalyst. rsc.orgresearchgate.net Groups such as ether (C–O–C), carbonyl (C=O), and carboxyl (O–C=O) on the surface of carbon materials are believed to function as active sites for the 2e⁻ ORR. rsc.org Studies have shown that a synergistic interaction between different OFGs plays a significant role in facilitating the 2e⁻ ORR. rsc.org For example, the co-modification of carbon nanotubes with various OFGs was found to be the main source of high activity and selectivity. rsc.org Similarly, heteroatom doping with elements like nitrogen can regulate the local electronic structure, activating inert atoms and enhancing catalytic activity. rsc.org Graphitic nitrogen, for instance, donates electrons to the π-conjugated system of carbon, facilitating O₂ adsorption and the subsequent formation of the *OOH intermediate. rsc.org

The following table details the impact of these factors on catalytic performance.

Influencing FactorMechanism of ActionImpact on Performance
Electronic Structure Modulates binding energy of intermediates (*OOH); facilitates charge transfer. the-innovation.orgnih.govOptimizes activity and selectivity; accelerates reaction kinetics. the-innovation.org
Defects Creates additional active sites; enhances reactant adsorption. chinesechemsoc.orgrsc.orgImproves catalytic activity and H₂O₂ yield. rsc.org
Functional Groups Act as active sites; alter electronic properties of adjacent atoms. rsc.orgrsc.orgIncreases selectivity and activity for the 2e⁻ ORR pathway. rsc.org

Fuel Cell and Plasma Methods for this compound Synthesis

Beyond conventional catalysis, fuel cell and plasma-based technologies are emerging as innovative methods for H₂O₂ synthesis, particularly for decentralized applications.

Fuel Cell Methods: Electrochemical synthesis of H₂O₂ can be achieved in a modified proton exchange membrane fuel cell (PEMFC), which not only produces this compound but also generates energy. hawaii.edu This approach utilizes the 2e⁻ pathway of the oxygen reduction reaction. hawaii.edu In such a system, hydrogen and oxygen are used to produce an aqueous H₂O₂ solution, offering a scalable process that eliminates the waste associated with the traditional anthraquinone process. hawaii.edu A key advantage is the ability to produce H₂O₂ solutions of varied concentrations on-site, which circumvents the high costs and safety hazards of transporting concentrated H₂O₂. hawaii.edu this compound itself can also be used as a fuel in a one-compartment fuel cell without a membrane, which simplifies design and reduces costs compared to traditional hydrogen fuel cells. nih.govfudan.edu.cn

Plasma Methods: Plasma-driven synthesis offers a route to produce H₂O₂ directly from water and an inert gas or air, powered by electricity. acs.orgfraunhofer.de This method involves generating a plasma discharge that interacts with liquid water, leading to the formation of reactive oxygen species, including hydroxyl radicals (•OH), which then recombine to form H₂O₂. osti.gov Various plasma reactor types have been developed, including dielectric barrier discharge (DBD), plasma jets, and gliding arc systems. osti.govrsc.org A significant benefit of this approach is that when using only water and an inert gas, the primary liquid chemical species produced is H₂O₂, simplifying or eliminating the need for purification. acs.org Research has shown that the energy yield for H₂O₂ formation tends to increase as the mean discharge power decreases. acs.org By integrating solid catalysts into the solution plasma, the lifetime of reactive oxygen species can be extended, optimizing the reaction pathway and enabling the production of H₂O₂ at higher concentrations. pnas.org

Synthesis MethodPrincipleKey AdvantagesResearch Findings
Fuel Cell Electrochemical reduction of O₂ via the 2e⁻ pathway in a modified PEMFC. hawaii.eduCo-generation of energy; on-site, scalable production; eliminates waste and transport hazards. hawaii.eduDemonstrated viability with >50% yields of H₂O₂ in ex-situ test cells. hawaii.edu
Plasma Electrical discharge in water/gas mixture creates reactive oxygen species that form H₂O₂. acs.orgosti.govUses only water, air, and electricity; no need for purification; can be powered by renewable energy. acs.orgfraunhofer.deEnergy yield increases as discharge power decreases; H₂O₂ concentrations of up to 33 mM achieved in a plasma microreactor. acs.orgosti.gov

Photocatalytic this compound Production from O₂ and H₂O

Photocatalytic production of this compound represents a sustainable synthesis strategy that mimics natural photosynthesis. rsc.org This process utilizes sunlight as an energy source to drive the generation of H₂O₂ from abundant and benign precursors: water (H₂O) and oxygen (O₂). rsc.orgrsc.org The method is centered around the use of a semiconductor photocatalyst that, upon absorbing light energy, generates electron-hole pairs. mdpi.com These charge carriers then drive the two key half-reactions: the reduction of oxygen and the oxidation of water, culminating in the formation of H₂O₂. rsc.org

This artificial photosynthesis approach holds significant potential for sustainable H₂O₂ production with minimal environmental impact and energy consumption, moving away from the energy-intensive industrial anthraquinone process. rsc.orgresearchgate.net

Anthraquinone Process and its Environmental and Economic Considerations

The anthraquinone oxidation (AO) process is the dominant industrial method for producing this compound, accounting for over 95% of global production. patsnap.comresearchgate.net The process involves the cyclic hydrogenation and subsequent oxidation of an alkylanthraquinone derivative dissolved in a mixture of organic solvents. researchgate.net In the hydrogenation step, the anthraquinone is reduced to hydroquinone using a palladium catalyst. researchgate.net This is followed by an oxidation step where air is used to oxidize the hydroquinone, which regenerates the original anthraquinone and produces this compound. researchgate.netslchemtech.com The H₂O₂ is then recovered from the working solution through liquid-liquid extraction. researchgate.net

Despite its high efficiency and the ability to produce high-purity H₂O₂, the AO process is beset by significant environmental and economic drawbacks. researchgate.netslchemtech.com

Environmental Considerations:

Energy Consumption: The AO process is highly energy-intensive, with facilities typically consuming between 2.4 and 3.2 MWh of electricity per ton of H₂O₂ produced. patsnap.com The multi-step nature of the process, including distillation for concentration, contributes to its large energy footprint. patsnap.comresearchgate.net

Waste Generation: The process generates considerable waste, including unwanted organic byproducts from the degradation of the working solution. researchgate.net Continuous replacement of the anthraquinone carrier is necessary due to over-hydrogenation, adding to the waste stream. royalsocietypublishing.org

Hazardous Materials: The use of large quantities of organic solvents and the need to handle flammable hydrogen gas pose safety and environmental risks. tandfonline.comresearchgate.net

Economic Considerations:

High Capital Costs: The AO process is only economically viable on a large scale, necessitating centralized production plants with high initial investment costs. royalsocietypublishing.orgresearchgate.net

Transportation and Storage: Because production is centralized, the H₂O₂ must be transported, often at high concentrations, to end-users. Concentrated H₂O₂ is hazardous and can decompose explosively, requiring strict safety precautions and specialized transport, which significantly increases costs. fraunhofer.deresearchgate.net

Operating Costs: The cost of the palladium catalyst, the continuous replacement of the organic carrier, and the significant energy input contribute to high operational expenses. researchgate.netroyalsocietypublishing.org

These factors have spurred research into cleaner, more sustainable, and decentralized alternatives for H₂O₂ production. researchgate.net

AspectDescription
Process Cyclic hydrogenation and oxidation of an alkylanthraquinone in an organic solvent. researchgate.net
Energy Consumption High, typically 2.4-3.2 MWh of electricity per ton of H₂O₂. patsnap.com
Waste Generates organic byproducts and requires disposal of degraded anthraquinone carrier. researchgate.netroyalsocietypublishing.org
Safety Involves flammable hydrogen gas and large volumes of organic solvents. tandfonline.comresearchgate.net
Economics Economical only at large scale; high transport and storage costs for the hazardous product. fraunhofer.deroyalsocietypublishing.org

Emerging and Sustainable Synthesis Technologies for Decentralized Production

In response to the economic and environmental drawbacks of the centralized anthraquinone process, several emerging technologies are being developed for the sustainable and decentralized production of this compound. researchgate.netacs.org These methods allow for on-site generation, which mitigates the hazards and costs associated with transporting concentrated H₂O₂ and can be powered by renewable energy sources. fraunhofer.deresearchgate.net

Electrochemical Synthesis: The electrochemical two-electron oxygen reduction reaction (2e⁻ ORR) is a leading alternative, offering a green and low-energy pathway to H₂O₂. rsc.orgacs.org This method uses electricity to produce H₂O₂ from just water and air (or oxygen). fraunhofer.de It is highly scalable and can be implemented in compact electrolytic cells, making it ideal for point-of-use applications such as water treatment. fraunhofer.deresearchgate.net A reactor developed at Rice University, for instance, uses an oxidized carbon nanoparticle catalyst and a solid electrolyte to produce pure H₂O₂ solutions without contaminating ions. youtube.com The Fraunhofer IGB has also developed an electrolytic cell based on a gas diffusion electrode that can be stacked to scale up production based on demand. fraunhofer.de Economic analysis of such systems suggests a potential production cost as low as $0.10 kg⁻¹ for 70 wt% H₂O₂, highlighting its commercial viability. acs.org

Photocatalytic Synthesis: This approach uses sunlight, water, and oxygen to produce H₂O₂, mimicking artificial photosynthesis. rsc.org It is a promising strategy for sustainable, low-cost production. While still in development for large-scale application, it represents a completely renewable pathway for H₂O₂ synthesis.

Plasma Synthesis: Plasma-based reactors can generate H₂O₂ from water and air using only electricity. acs.org This technology is well-suited for decentralized applications where smaller quantities of H₂O₂ are needed, such as for disinfection in hospitals or the food industry. fraunhofer.de The process can be driven by surplus renewable energy, helping to balance power grids. fraunhofer.de

These emerging technologies share common advantages over the anthraquinone process:

Sustainability: They can be powered by renewable electricity, use benign feedstocks (water, air), and generate minimal waste. acs.orgyoutube.com

Safety: On-site production of dilute H₂O₂ solutions eliminates the need to transport and handle the highly concentrated and hazardous chemical. hawaii.edufraunhofer.de

Scalability and Flexibility: The modular nature of electrochemical and plasma systems allows for flexible, demand-based production, from household to community or industrial scales. fraunhofer.deresearchgate.net

Economic Viability: By reducing transportation costs and energy consumption, these methods have the potential to be more cost-effective, especially for remote or small-scale users. acs.orgresearchgate.net

TechnologyFeedstocksEnergy SourceKey Benefits
Electrochemical Synthesis (2e⁻ ORR) Water, Air/Oxygen fraunhofer.deElectricity fraunhofer.deScalable, on-site production; high purity; potential for low cost. acs.orgyoutube.com
Photocatalytic Synthesis Water, Oxygen rsc.orgSunlight rsc.orgFully renewable pathway; minimal environmental impact. rsc.org
Plasma Synthesis Water, Air/Inert Gas acs.orgElectricity acs.orgSimple process; no purification needed; utilizes surplus renewable energy. acs.orgfraunhofer.de

V. Analytical Methodologies for Hydrogen Peroxide Quantification and Detection

Spectrophotometric Methods for Hydrogen Peroxide Analysis

Spectrophotometric methods are based on the measurement of light absorption by a colored compound produced from a reaction involving this compound. The intensity of the color, measured at a specific wavelength, is directly proportional to the concentration of this compound in the sample. These methods are particularly valued for their sensitivity in detecting low concentrations of the analyte.

The titanium oxalate method is a straightforward and rapid spectrophotometric technique for determining this compound concentration. rsc.org The core principle of this method involves the reaction of this compound with potassium titanium(IV) oxalate in an acidic solution. mojoactive.dev This reaction yields a distinct yellow-colored complex known as pertitanic acid. mojoactive.dev The absorbance of this colored solution is then measured spectrophotometrically at a wavelength of 400 nm. mojoactive.devscite.ai The intensity of the yellow color is directly correlated with the initial concentration of this compound.

This method is applicable for the analysis of this compound in aqueous effluents and can detect concentrations as low as approximately 10 µM. rsc.orgmojoactive.devrsc.org However, the presence of fluoride ions can interfere with the accuracy of the results. rsc.org For samples containing particulate matter, a clarification step using aluminum chloride and sodium hydroxide may be necessary prior to analysis. mojoactive.dev

The N,N-diethyl-p-phenylenediamine (DPD) method, when coupled with the enzyme peroxidase, provides a sensitive means for this compound detection. In this method, the peroxidase enzyme catalyzes the oxidation of DPD by this compound. This enzymatic reaction results in the formation of a colored radical cation, DPD•+, which typically imparts a pink or purple hue to the solution. envirotech.comresearchgate.netpolimi.it

The concentration of this compound is determined by measuring the absorbance of the colored product at its maximum absorption wavelength, which is approximately 551 nm. researchgate.net This technique is suitable for the analysis of trace amounts of this compound in water samples. researchgate.net It is important to note that the method's selectivity can be a limitation, as other oxidizing agents present in the sample may also react with DPD, potentially leading to inaccurate measurements. polimi.it

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) method is another enzyme-based spectrophotometric assay for this compound quantification. This technique relies on the peroxidase-catalyzed oxidation of ABTS by this compound, which produces a stable and distinctly green-colored radical cation, ABTS•+. nih.govresearchgate.net The reaction is rapid, often allowing for determination within a minute. nih.govresearchgate.net

The stoichiometry of this reaction is approximately one mole of this compound reacting with two moles of ABTS. nih.gov The resulting ABTS•+ can be quantified by measuring its absorbance at several wavelengths, including 415 nm, 650 nm, 732 nm, and 820 nm. nih.govresearchgate.net This versatility, combined with its speed, makes the ABTS method suitable for analyzing low concentrations of this compound in various aqueous environments, such as rainwater and wastewater. nih.gov

Method Principle Reagents Wavelength Detected Species
Titanium Oxalate Formation of a yellow complexPotassium Titanium(IV) Oxalate, Sulfuric Acid400 nmPertitanic Acid
DPD with Peroxidase Enzymatic oxidation of DPDDPD, Peroxidase~551 nmDPD Radical Cation (DPD•+)
ABTS with Peroxidase Enzymatic oxidation of ABTSABTS, Peroxidase415, 650, 732, or 820 nmABTS Radical Cation (ABTS•+)

Titrimetric Methods for this compound Concentration Determination

Titrimetric methods, also known as volumetric analysis, are classic chemical analysis techniques used to determine the concentration of an analyte. For this compound, these methods typically involve redox titrations where a solution of this compound is reacted with a standardized solution of an oxidizing or reducing agent.

Permanganate titration is a widely used method for determining the concentration of this compound. sulphuric-acid.com This technique is a redox titration performed in an acidic medium, typically using sulfuric acid. titrations.infoevonik.com A standardized solution of potassium permanganate (KMnO₄) is used as the titrant. sulphuric-acid.com In the reaction, the deep purple permanganate ion (MnO₄⁻) is reduced by this compound to the colorless manganese(II) ion (Mn²⁺), while the this compound is oxidized to oxygen gas. titrations.info

The balanced chemical equation for this reaction is: 2MnO₄⁻ + 5H₂O₂ + 6H⁺ → 2Mn²⁺ + 5O₂ + 8H₂O titrations.info

A key feature of this titration is that potassium permanganate serves as its own indicator. titrations.info The endpoint of the titration is identified by the first appearance of a faint, persistent pink or purple color in the solution, which occurs when there is a slight excess of unreacted permanganate ions. evonik.com For more precise endpoint determination, a potentiometric method using a redox electrode can also be employed. evonik.comvernier.com It is crucial to note that this method is not suitable for samples containing other substances that can be oxidized by permanganate, and the presence of chloride ions should be avoided as they interfere with the reaction. sulphuric-acid.com

The ceric sulfate titration is another robust redox method for the quantification of this compound. mojoactive.dev This titration involves reacting this compound with a standardized solution of ceric sulfate (Ce(SO₄)₂) in an acidic environment. news-medical.net In this reaction, the yellow ceric ion (Ce⁴⁺) is reduced to the colorless cerous ion (Ce³⁺). researchgate.netnih.gov

The reaction is represented by the following equation: 2Ce⁴⁺ + H₂O₂ → 2Ce³⁺ + O₂ + 2H⁺

Unlike permanganate titration, this method requires an external indicator to detect the endpoint. Ferroin is commonly used for this purpose, signaling the endpoint with a distinct color change to pale blue. mojoactive.devsolvay.com To ensure the stability of the this compound and prevent its decomposition, the titration is typically carried out at a reduced temperature, generally below 10°C. mojoactive.devsolvay.com A significant advantage of the ceric sulfate method is its higher selectivity compared to the permanganate titration, making it particularly useful for determining this compound concentrations in the presence of other peroxygenic compounds. news-medical.netsolvay.com

Method Titrant Indicator Endpoint Detection Chemical Equation
Permanganate Titration Potassium Permanganate (KMnO₄)Self-indicating (KMnO₄)First persistent pink color2MnO₄⁻ + 5H₂O₂ + 6H⁺ → 2Mn²⁺ + 5O₂ + 8H₂O
Ceric Sulfate Titration Ceric Sulfate (Ce(SO₄)₂)FerroinColor change to pale blue2Ce⁴⁺ + H₂O₂ → 2Ce³⁺ + O₂ + 2H⁺

Electrochemical and Biosensor Approaches for this compound Detection

Electrochemical methods offer high sensitivity, rapid response, and potential for miniaturization, making them well-suited for H₂O₂ detection. nih.govacs.org These techniques are based on the principle of measuring changes in electrical signals (such as current or potential) that result from the oxidation or reduction of H₂O₂ at an electrode surface. mdpi.commdpi.com Common electrochemical methods include amperometry, voltammetry, and potentiometry. mdpi.comnih.gov

Non-enzymatic sensors often utilize nanomaterials to enhance electrocatalytic activity. For instance, nanocomposites such as bismuth oxide/bismuth oxyselenide (Bi₂O₃/Bi₂O₂Se) and silver-incorporated cerium oxide (Ag-CeO₂/Ag₂O) have been shown to provide a large number of active sites and facilitate electron transfer, leading to high sensitivity. mdpi.commdpi.com Similarly, sensors built with metal-organic frameworks (MOFs) decorated with copper porphyrinic nanosheets demonstrate remarkable catalytic activity and stability for H₂O₂ reduction. rsc.org

Enzyme-based biosensors typically immobilize enzymes like horseradish peroxidase (HRP) or hemoglobin on the electrode surface. nih.govscirp.org These enzymes specifically catalyze the reduction of H₂O₂, and the resulting current change is proportional to the H₂O₂ concentration. While highly selective, enzyme-based sensors can be limited by factors such as cost and stability. acs.orgscirp.org To circumvent these issues, non-enzymatic sensors have become a major area of research. acs.org

Whole-cell biosensors represent another innovative approach. These sensors use genetically engineered microorganisms, such as Pseudomonas putida, which produce a measurable signal (e.g., bioluminescence) in the presence of H₂O₂. the-innovation.org This method offers high specificity, as the biological response is directly triggered by the target analyte. the-innovation.org

Comparison of Selected Electrochemical and Biosensor Methods for H₂O₂ Detection

Sensor Type / MaterialTechniqueLinear RangeLimit of Detection (LOD)Reference
Bi-BTC-Cu-TCPP nanocompositeDifferential Pulse Voltammetry10–120 μM0.20 μM rsc.org
ZnMn₂O₄@rGO microspheresAmperometry0.03–6000 μM0.012 μM nih.gov
Ag-CeO₂/Ag₂O nanocompositeAmperometry1 × 10⁻⁸ to 0.5 × 10⁻³ M6.34 µM mdpi.com
Pseudomonas putida KT2440 [pPahpC]Bioluminescence10–2000 µM10 µM the-innovation.org
Bi₂O₃/Bi₂O₂Se compositeCyclic Voltammetry / DPV0–15 µMNot Specified mdpi.com

Chromatographic Techniques for this compound Quantification

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and quantification of H₂O₂ in various matrices. ametsoc.orgaub.edu.lb A key challenge in the direct analysis of H₂O₂ by HPLC is its lack of a chromophore, which makes detection by standard UV-Vis absorption difficult. jasco.hu To overcome this, several strategies involving derivatization or specialized detectors are employed.

Post-column derivatization is a common approach. In this method, H₂O₂ is separated from the sample matrix on an HPLC column and then reacts with a specific reagent to produce a detectable product. For example, H₂O₂ can react with p-hydroxyphenylacetic acid in the presence of peroxidase to yield a highly fluorescent dimer, which is then measured by a fluorescence detector (FLD). ametsoc.orgresearchgate.net Another method involves the reaction of H₂O₂ with iodide and vanillic acid to form iodovanillic acid, which can be quantified by UV detection. nih.gov

Direct detection methods eliminate the need for derivatization. Ion chromatography (IC) combined with electrochemical detection (ECD) is a powerful technique for this purpose. jasco.huthermofisher.com Using a gold working electrode, H₂O₂ can be directly detected with high sensitivity and selectivity. jasco.huglsciences.cn This approach has been successfully applied to analyze H₂O₂ in a variety of samples, including toothpaste and mouthwash. thermofisher.com

Indirect quantification is also possible. One such method involves reacting H₂O₂ with an excess of bisulfite, which oxidizes to sulfate. The change in bisulfite and sulfate concentrations is then quantified by ion chromatography with conductivity detection. thermofisher.comoup.com

Overview of Chromatographic Methods for H₂O₂ Quantification

MethodDetectorPrincipleLimit of Detection (LOD)Reference
HPLCFluorescence (FLD)Post-column reaction with p-hydroxyphenylacetic acid and peroxidase.1.2 × 10⁻⁹ M (aqueous) ametsoc.org
HPLCFluorescence (FLD)Indirectly via detection of 7-hydroxycoumarin derived from Fenton reaction.0.001 mg/L (0.03 µM) nih.gov
HPLCDiode Array (DAD)Indirectly via detection of 7-hydroxycoumarin derived from Fenton reaction.0.30 mg/L (8.82 µM) nih.gov
Ion Chromatography (IC)Electrochemical (ECD)Direct detection on a gold working electrode.Not specified, but sensitive. jasco.huthermofisher.com
Ion Chromatography (IC)ConductivityIndirect detection via reaction with bisulfite to form sulfate.10 ppb (in water matrix) oup.com

Magnetic Resonance Methods for Non-Invasive this compound Quantification

Magnetic resonance (MR) techniques, including nuclear magnetic resonance (NMR) spectroscopy, offer a non-invasive means of quantifying H₂O₂. These methods are advantageous as they often require minimal sample preparation and can be used for direct measurements in aqueous solutions. nih.govnih.gov

¹H NMR Spectroscopy allows for the direct and quantitative measurement of H₂O₂. In solution, the proton of H₂O₂ produces a distinct peak in the ¹H NMR spectrum, typically around 10-11 ppm. researchgate.net The intensity of this peak is proportional to the H₂O₂ concentration, enabling quantification. researchgate.net By optimizing data acquisition, this technique has been used to measure H₂O₂ down to submicromolar levels in complex biological fluids like blood, urine, and saliva. nih.gov For analysis of cosmetic products or chemical reagents, samples can be diluted with deuterated dimethyl sulfoxide (DMSO-d₆) to prevent coalescence of hydroxyl peaks, allowing for clear quantification against an internal standard. rsc.org

Chemical Exchange Saturation Transfer (CEST) is an emerging and more sensitive MR imaging (MRI) contrast mechanism adapted for H₂O₂ detection. nih.govacs.org This method is based on the chemical exchange of protons between H₂O₂ and water molecules. By selectively saturating the H₂O₂ proton signal (at ~6.2 ppm downfield from the water resonance), a decrease in the much larger water signal is observed. nih.govacs.org This indirect detection provides a significant signal amplification (over 1000 times compared to direct NMR), enabling the detection of H₂O₂ in the millimolar concentration range. nih.govismrm.org The CEST technique is non-invasive and does not require the addition of external reagents, making it a powerful tool for quantifying H₂O₂ in aqueous solutions. nih.govacs.org

Summary of Magnetic Resonance Methods for H₂O₂ Quantification

MethodPrincipleKey FeaturesDetection Limit / RangeReference
¹H NMR SpectroscopyDirect detection of the H₂O₂ proton signal (~10-11 ppm).Non-invasive, quantitative, applicable to complex fluids.Submicromolar levels achievable. nih.govresearchgate.net
CEST-MRIIndirect detection via proton exchange with water, leading to signal amplification.Highly sensitive, non-invasive, no external reagents needed.Millimolar (mM) concentration range. nih.govacs.orgismrm.org

Fluorometric Assays for this compound in Biological Systems

Fluorometric assays are exceptionally well-suited for detecting H₂O₂ in biological systems due to their high sensitivity, non-invasiveness, and excellent spatiotemporal resolution. nih.gov These methods rely on specially designed fluorescent probes that exhibit a change in their fluorescence properties upon selective reaction with H₂O₂. This allows for the visualization and quantification of H₂O₂ fluxes within living cells and organisms. nih.govrsc.org

A prominent class of H₂O₂ probes is based on boronate chemistry. nih.govnih.gov These probes typically consist of a fluorophore masked with a boronate ester group. In the presence of H₂O₂, the boronate is selectively oxidized and cleaved, releasing the unmasked, highly fluorescent molecule. nih.govresearchgate.net This "turn-on" response provides a direct correlation between fluorescence intensity and H₂O₂ concentration. A variety of these probes have been developed with a palette of emission colors, such as the green-emitting Peroxyfluor-1 (PF1) and the orange-emitting Peroxy Orange 1 (PO1), enabling multicolor imaging experiments to simultaneously monitor different reactive oxygen species. nih.govresearchgate.net

Other probe designs modulate the internal charge transfer (ICT) of a fluorophore. For instance, the HKPerox-Red probe is essentially non-fluorescent until its electron-withdrawing carbamate sensing moiety is removed by an H₂O₂-mediated reaction, which restores the ICT process and turns on red fluorescence. nih.gov

These advanced probes have been successfully applied to:

Image endogenous H₂O₂ production in living cells, such as macrophages during an immune response. researchgate.net

Quantify H₂O₂ fluxes in whole organisms, like zebrafish, under conditions of stress. nih.govrsc.org

Perform quantitative measurements by combining probes with techniques like flow cytometry, allowing for precise calibration within live cells. nih.govrsc.org

Examples of Fluorescent Probes for H₂O₂ Detection in Biological Systems

Probe NameMechanismFluorescence ResponseApplication ExamplesReference
Peroxyfluor-1 (PF1)Boronate oxidationTurn-on green fluorescence (releases fluorescein).Imaging H₂O₂ in living cells. nih.gov
Peroxy Orange 1 (PO1)Boronate oxidationTurn-on orange fluorescence.Dual-probe imaging in macrophages to distinguish H₂O₂ from other ROS. researchgate.net
HKPerox-RedInternal Charge Transfer (ICT) modulationTurn-on red fluorescence.Quantitative measurement of H₂O₂ in living cells and zebrafish. nih.gov
BC-BBoronate oxidationTurn-on near-infrared fluorescence (672 nm emission).Imaging of endogenous H₂O₂ in living cells with a large Stokes shift. frontiersin.org

Considerations for this compound Detection in Complex Matrices and Environmental Samples

The accurate detection of H₂O₂ in real-world samples, such as biological fluids, environmental waters, and food products, is often complicated by the sample matrix. The "matrix effect" refers to the interference caused by all other components in the sample apart from the analyte itself, which can lead to either the suppression or enhancement of the analytical signal. bataviabiosciences.comsciex.comchromatographyonline.com

Biological Matrices:

Blood and Tissues: These are particularly challenging due to their high protein content, ionic strength, and the presence of enzymes like catalase and glutathione (B108866) peroxidase that actively degrade H₂O₂. nih.gov These components can interfere with electrochemical measurements and consume H₂O₂ before it can be quantified. mdpi.comnih.gov The opacity and autofluorescence of samples like whole blood can also pose significant challenges for optical detection methods. uni-regensburg.de

Environmental Samples:

Natural Waters: The concentration of H₂O₂ in environmental samples can be very low and transient, as it is susceptible to rapid degradation catalyzed by sunlight, metal ions (e.g., Fe(II), Fe(III)), and microorganisms. nih.govresearchgate.net This instability makes rapid and sensitive on-site analysis crucial. researchgate.net

Atmospheric Samples: Measuring H₂O₂ in air requires efficient collection into an aqueous solution, often using scrubbing coils, before analysis. The efficiency of this collection can be influenced by temperature and pressure. ametsoc.org Furthermore, spontaneous H₂O₂ generation in microdroplets during water vapor condensation can interfere with measurements. nih.gov

Food and Industrial Matrices:

Edible Oils: In food samples like edible oils, the presence of unsaturated organic compounds (olefins) can interfere with certain analytical methods. For example, in iodometric titration, olefins can react with the iodine intermediate, suppressing the formation of the colored triiodide ion and leading to an underestimation of the peroxide value. nih.gov

Sample Volume: Some analytical methods require sample volumes that may be impractical for certain applications. For instance, some colorimetric-based sensors reviewed for environmental testing required over 20 mL of sample, which may not always be feasible. acs.org

Overcoming these matrix effects often requires careful sample preparation, such as dilution, filtration, or extraction, as well as the use of matrix-matched calibration standards to ensure accuracy. thermofisher.comsciex.com

Challenges in H₂O₂ Detection in Complex Matrices

Matrix TypeInterfering Component / PropertyEffect on AnalysisReference
Blood / Biological FluidsEnzymes (catalase), high ionic strength, proteins.Rapid degradation of H₂O₂, interference with NMR and electrochemical signals. mdpi.comnih.gov
Environmental WatersMetal ions (Fe²⁺/Fe³⁺), sunlight, microorganisms.Catalytic degradation of H₂O₂, leading to analyte loss and underestimation. researchgate.net
Edible Oils / Organic SamplesOlefins (unsaturated compounds).Interference with iodometric methods, causing signal suppression. nih.gov
General Biological SamplesOpacity, autofluorescence.Interference with optical detection methods (fluorometry, colorimetry). uni-regensburg.de
Atmospheric CondensatesSpontaneous H₂O₂ generation in microdroplets.Potential for artificially high readings. nih.gov

Vi. Advanced Research Directions and Future Perspectives

Deeper Elucidation of Hydrogen Peroxide Signaling Networks in Diverse Organisms

This compound (H₂O₂) is now recognized as a crucial signaling molecule involved in a multitude of physiological and pathological processes across a wide range of organisms. Initially viewed as a mere toxic byproduct of aerobic metabolism, H₂O₂ at low concentrations acts as a second messenger, fine-tuning cellular responses to various stimuli. Research is increasingly focused on unraveling the complex signaling networks orchestrated by H₂O₂.

In mammals, H₂O₂ signaling is integral to processes like cell division, differentiation, and migration. It modulates the activity of key signaling pathways, often through the reversible oxidation of cysteine residues in proteins such as phosphatases, which in turn regulates kinase-driven survival pathways. For instance, H₂O₂ can influence the activity of transcription factors like p53, NF-κB, and AP-1, thereby controlling gene expression related to stress responses and cell fate. Recent studies have also highlighted the role of H₂O₂ in the nervous system, where it can have neuroprotective effects in conditions like ischemic stroke by modulating the activity of enzymes such as catalase.

In the plant kingdom, H₂O₂ is a central signaling molecule in development and responses to both biotic and abiotic stress. It is involved in processes ranging from seed germination to leaf senescence. There is significant crosstalk between H₂O₂ and other signaling molecules like nitric oxide (NO) and calcium (Ca²⁺) in mediating plant stress responses. For example, many abiotic stresses trigger a rapid increase in cellular H₂O₂ levels, which then initiates a cascade of downstream responses, including the expression of defense-related genes.

Even in simpler organisms like E. coli, transcriptomic analyses have revealed that different concentrations of H₂O₂ activate distinct stress response pathways, underscoring the role of cysteine synthesis as an antioxidant defense mechanism. The table below summarizes key research findings on H₂O₂ signaling in various organisms.

Organism/SystemKey Research FindingImplication
Mammalian CellsH₂O₂ acts as a second messenger, modulating kinase-driven survival pathways through the oxidation of phosphatases. Provides a mechanism for how H₂O₂ can promote cell survival under certain conditions.
Mammalian BrainH₂O₂ demonstrates neuroprotective effects in ischemic stroke models through a catalase-mediated mechanism. Suggests a therapeutic potential for modulating H₂O₂ metabolism in neurological diseases.
PlantsH₂O₂ is a key signaling molecule in response to abiotic and biotic stress, with significant crosstalk with nitric oxide and calcium signaling. Highlights the central role of H₂O₂ in plant adaptation and defense mechanisms.
E. coliDifferent concentrations of H₂O₂ activate distinct stress response pathways, with an emphasis on cysteine synthesis. Demonstrates a sophisticated and concentration-dependent response to oxidative stress in prokaryotes.

Development of Targeted Modulators for this compound Homeostasis in Biological Systems

Given the dual role of H₂O₂ as both a beneficial signaling molecule and a potential source of oxidative damage, the development of therapeutic strategies to precisely modulate its homeostasis is a significant area of research. These strategies often involve pharmacological or genetic modulation of the enzymes responsible for H₂O₂ metabolism, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

One therapeutic approach focuses on enhancing the antioxidant defense systems to mitigate the damaging effects of excessive H₂O₂. This can involve the use of antioxidants or the development of mimetics of enzymes like SOD and catalase. For instance, in the context of brain ischemia, enhancing the catalase pathway has been shown to be neuroprotective.

Conversely, in cancer therapy, the strategy is often to increase intracellular H₂O₂ levels to induce oxidative stress and subsequent cell death in cancer cells, which often have a compromised antioxidant defense system. This can be achieved through various means, including the use of metal-based prodrugs, photodynamic therapy, and enzyme-based systems that generate H₂O₂. The table below presents some of the strategies being explored to modulate H₂O₂ homeostasis for therapeutic purposes.

Therapeutic StrategyMechanism of ActionPotential Application
Enhancing Catalase ActivityIncreases the decomposition of H₂O₂ into water and oxygen, reducing oxidative stress. Neuroprotection in ischemic stroke, treatment of diseases associated with oxidative stress.
Inhibition of Glutathione PeroxidaseLeads to an accumulation of H₂O₂, which can be toxic to cells. Potential for cancer therapy, although requires careful targeting to avoid damage to healthy cells.
SOD-CAT MimeticsMimic the enzymatic activity of superoxide dismutase and catalase to detoxify reactive oxygen species. Broad-spectrum antioxidant therapy for conditions with high oxidative stress.
H₂O₂-Generating Therapies (e.g., photodynamic therapy, enzyme-based systems)Increase intracellular H₂O₂ levels to induce apoptosis in cancer cells. Targeted cancer treatment.

Novel Catalytic Materials and Processes for Green this compound Synthesis

The industrial production of this compound is currently dominated by the anthraquinone (B42736) process, which is energy-intensive and generates significant waste. Consequently, there is a strong research focus on developing "green" and decentralized methods for H₂O₂ synthesis. The direct synthesis of H₂O₂ from molecular hydrogen (H₂) and oxygen (O₂) is a promising alternative.

Significant progress has been made in developing catalysts for the direct synthesis of H₂O₂. Palladium (Pd)-based catalysts have been extensively studied for this reaction. More recently, gold (Au) and gold-palladium (Au-Pd) alloy nanoparticles have shown high selectivity and activity for H₂O₂ production. The support material for these catalysts, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and carbon, also plays a crucial role in their performance.

Another emerging green synthesis route is the electrochemical production of H₂O₂ through the two-electron oxygen reduction reaction (2e⁻ ORR). This method offers the potential for on-site generation of H₂O₂ using renewable electricity. Research in this area is focused on designing efficient and selective electrocatalysts. The table below compares different catalytic systems for green H₂O₂ synthesis.

Synthesis MethodCatalyst SystemKey AdvantagesChallenges
Direct Synthesis from H₂ and O₂Palladium-based nanoparticlesHigh activity. Safety concerns with H₂/O₂ mixtures, catalyst stability.
Direct Synthesis from H₂ and O₂Gold-Palladium alloy nanoparticles on carbon supportHigh selectivity and production rate. Catalyst deactivation over time.
Electrochemical Synthesis (2e⁻ ORR)Oxidized carbon electrodesSustainable process using renewable energy. Finding catalysts that are both highly active and selective.
Electrochemical Synthesis (2e⁻ ORR)Homogeneous copper catalysts (e.g., Cu(tmpa))Very high catalytic speed. Long-term stability and scalability.

Integration of this compound-Mediated Processes in Sustainable Technologies

This compound is an environmentally friendly oxidant, as its decomposition product is water. This property makes it an attractive component of various sustainable technologies, particularly in environmental remediation and energy production.

In wastewater treatment, H₂O₂ is a key component of Advanced Oxidation Processes (AOPs). AOPs generate highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic pollutants that are resistant to conventional treatment methods. The combination of UV light and H₂O₂ (UV/H₂O₂) is a common and effective AOP for this purpose.

This compound also holds promise as an energy carrier. It can be used in fuel cells to generate electricity through its electrochemical decomposition into water and oxygen. These H₂O₂ fuel cells have the advantage of a simpler design, potentially without a membrane, which could reduce costs compared to traditional hydrogen fuel cells. Additionally, H₂O₂ is being investigated as a pretreatment agent for biomass in the production of biofuels, where it can help to break down lignocellulosic material and improve the efficiency of the conversion process. The table below highlights some of the applications of H₂O₂ in sustainable technologies.

Sustainable TechnologyRole of this compoundKey Benefits
Wastewater Treatment (AOPs)Source of hydroxyl radicals for the degradation of organic pollutants. Effective removal of persistent organic pollutants, minimal harmful byproducts.
Fuel CellsFuel that decomposes to produce electricity, water, and oxygen. Carbon-neutral energy production, potential for simpler and cheaper fuel cell design.
Biofuel ProductionPretreatment agent to break down lignocellulosic biomass. Enhanced efficiency of biofuel conversion from waste biomass.
Rocket PropellantsNontoxic oxidizer for rocket fuels. Safer and less expensive than conventional oxidizers like liquid oxygen.

Advancements in In Situ and Real-Time this compound Sensing Technologies

The ability to monitor H₂O₂ concentrations in real-time and in situ is crucial for understanding its complex biological roles and for various industrial applications. This has driven the development of highly sensitive and selective H₂O₂ sensors.

Fluorescent probes are widely used for detecting intracellular H₂O₂. These probes are designed to exhibit a change in their fluorescent properties upon reaction with H₂O₂. Recent research has focused on developing probes with near-infrared emission and large Stokes shifts to improve their performance in biological imaging. Boronate-based fluorescent probes are a particularly successful class of chemosensors for H₂O₂.

Electrochemical sensors offer another powerful approach for real-time H₂O₂ monitoring. These sensors often utilize nanomaterials, such as metal nanoparticles (e.g., Pt, Au, Pd), metal oxides (e.g., CuO), and carbon-based materials, to enhance their catalytic activity and sensitivity. The high surface-area-to-volume ratio of nanostructured materials allows for more sensitive and rapid detection of H₂O₂. The table below provides an overview of recent advancements in H₂O₂ sensing technologies.

Sensing TechnologyPrinciple of OperationKey Advancements
Fluorescent ProbesChemical reaction with H₂O₂ leads to a change in fluorescence. Development of probes with near-infrared emission and large Stokes shifts for improved biological imaging.
Boronate-Based Fluorescent ProbesIrreversible oxidation of a boronate group by H₂O₂ triggers a fluorescent response. High selectivity and "turn-on" fluorescence response in living systems.
Nanomaterial-Based Electrochemical SensorsNanostructured electrodes catalyze the electrochemical oxidation or reduction of H₂O₂, generating a measurable current. Increased sensitivity, faster response times, and lower detection limits due to the high catalytic activity and surface area of nanomaterials.
Bimetallic Nanocluster-Based SensorsEnhanced fluorescence properties of bimetallic nanoclusters upon interaction with H₂O₂.Improved sensitivity and a wide linear range for detection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.